molecular formula C4H8N2O4S B1457480 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid CAS No. 1368437-25-5

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid

Cat. No.: B1457480
CAS No.: 1368437-25-5
M. Wt: 180.19 g/mol
InChI Key: CAOIAIRIQOFOLW-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid is a chemical building block with the CAS Number 1368437-25-5 and a molecular formula of C4H8N2O4S . It has a molecular weight of 180.18 g/mol . This compound features a 1,2,5-thiadiazolidine 1,1-dioxide heterocyclic scaffold, a structure recognized in scientific research for its utility in probing the active sites of (chymo)trypsin-like serine proteases . Derivatives based on this core scaffold have been explored as inhibitors for enzymes like human leukocyte elastase (HLE), proteinase 3 (PR 3), and cathepsin G (Cat G) . The scaffold's structure allows it to dock to enzyme active sites in a substrate-like fashion, enabling interactions with both the S and S' subsites of a target enzyme, which can be exploited to develop compounds with enhanced selectivity and potency . As such, this acetic acid derivative serves as a versatile starting material or intermediate for researchers in medicinal chemistry and drug discovery, particularly in the design and synthesis of potential protease inhibitors. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4S/c7-4(8)3-6-2-1-5-11(6,9)10/h5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOIAIRIQOFOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid (CAS 1368437-25-5): A Technical Guide to Cyclic Sulfamide Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous pursuit of novel chemical space, escaping the "flatland" of planar heterocycles has become a primary directive for medicinal chemists. 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid (CAS 1368437-25-5) emerges as a highly versatile, three-dimensional building block[1]. By combining a cyclic sulfamide core (1,2,5-thiadiazolidine 1,1-dioxide) with a readily functionalizable acetic acid handle, this compound serves as a privileged scaffold for peptidomimetics, bioisosteric replacement, and the development of targeted therapeutics[2][3].

This whitepaper provides an in-depth mechanistic analysis of CAS 1368437-25-5, detailing its structural advantages, synthetic workflows, and validated experimental protocols for integration into early-stage drug discovery pipelines.

Physicochemical & Structural Profiling

To effectively utilize this building block, one must first understand the intrinsic properties dictated by its molecular architecture. The presence of the sulfonyl ( SO2​ ) group within a five-membered saturated ring imposes significant geometric constraints, fundamentally altering the vector of attached substituents compared to traditional planar amides[4][5].

Quantitative Data Summary
ParameterValueStructural Significance
Chemical Name 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acidCore nomenclature[1].
CAS Registry Number 1368437-25-5Unique identifier[1].
Molecular Formula C4​H8​N2​O4​S Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5[1].
Molecular Weight 180.18 g/mol Highly efficient ligand efficiency (LE) potential[1].
SMILES O=S(N1CC(O)=O)(NCC1)=OEnables computational docking and cheminformatics[1].
H-Bond Donors 2 (Carboxylic −OH , Sulfamide −NH )Facilitates strong, directional interactions with kinase hinge regions or protease active sites[2][5].
H-Bond Acceptors 4 (Carbonyl O , Sulfonyl O )The SO2​ oxygens act as potent bifurcated hydrogen bond acceptors[5].

Mechanistic Role in Drug Design: The Cyclic Sulfamide Bioisostere

The strategic inclusion of CAS 1368437-25-5 in a screening library is driven by the unique bioisosteric properties of the cyclic sulfamide moiety[6].

Causality in Scaffold Selection
  • Tetrahedral Geometry vs. Planarity: Unlike ureas or amides which are strictly planar due to resonance, the sulfur atom in the sulfamide is tetrahedral[5]. This forces the five-membered 1,2,5-thiadiazolidine ring into an envelope or half-chair conformation. Causality: This 3D projection allows the molecule to access cryptic binding pockets that planar aromatic rings cannot reach, thereby increasing target selectivity and reducing Pan-Assay Interference Compounds (PAINS) liability[4][7].

  • Metabolic Stability: Amide bonds are highly susceptible to enzymatic cleavage by proteases and amidases. Cyclic sulfamides are generally recalcitrant to these enzymes[5]. Causality: Replacing a labile peptide bond with a cyclic sulfamide bioisostere drastically improves the in vivo half-life and oral bioavailability of the resulting drug candidate[5][6].

  • Orthogonal Functionalization: The molecule possesses two distinct reactive sites: the carboxylic acid (for C-terminal extension via amide coupling) and the secondary sulfamide nitrogen (for N-alkylation or arylation)[2][3].

Logical Workflow of Scaffold Functionalization

The following Graphviz diagram illustrates the divergent synthetic logic used when incorporating CAS 1368437-25-5 into a medicinal chemistry campaign.

G A CAS 1368437-25-5 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid B Carboxylic Acid Activation (e.g., HATU, DIPEA) A->B C-Terminus Modification C Orthogonal N-Functionalization (Secondary Sulfamide NH) A->C N-Terminus Modification D Amide/Peptidomimetic Library Generation B->D Amine Coupling E Bioisosteric Scaffold (Tetrahedral SO2 Geometry) C->E Scaffold Tuning F Enhanced Target Binding (Specific H-Bond Vectors) D->F SAR Optimization E->F 3D Conformational Fit G Improved Pharmacokinetics (Metabolic Stability & Permeability) E->G Reduced Lipophilicity Penalty

Figure 1: Divergent functionalization workflow of CAS 1368437-25-5 demonstrating its dual utility in library generation and pharmacokinetic optimization.

Field-Proven Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail the functionalization of CAS 1368437-25-5, explaining the why behind the how.

Protocol A: Amide Coupling of the Acetic Acid Handle

To utilize the compound as an N-terminal capping group or linker, the carboxylic acid must be coupled to a primary or secondary amine.

Reagents: CAS 1368437-25-5 (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Preparation: Dissolve CAS 1368437-25-5 in anhydrous DMF under an inert nitrogen atmosphere.

  • Activation: Add HATU and DIPEA to the solution at 0∘C .

    • Causality: HATU is selected over standard EDC/HOBt because the electron-withdrawing nature of the adjacent cyclic sulfamide can subtly deactivate the carboxylate. HATU provides superior kinetics, ensuring rapid formation of the active ester and minimizing potential side reactions[3].

  • Coupling: After 15 minutes of activation, add the Target Amine dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Aliquot 5 μL of the reaction mixture into 100 μL of MeCN. Analyze via LC-MS. You must observe the disappearance of the starting material ( m/z 181.0 [M+H]+ ) and the appearance of the product mass. Note: Due to the high polarity of the sulfamide, use a highly aqueous gradient (e.g., starting at 5% MeCN in 0.1% Formic Acid) to prevent the compound from eluting in the void volume.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Selective N-Alkylation of the Cyclic Sulfamide

Once the carboxylic acid is masked (e.g., as an amide from Protocol A), the secondary nitrogen of the 1,2,5-thiadiazolidine ring can be alkylated to probe the binding pocket's steric limits[4].

Reagents: Amide derivative of CAS 1368437-25-5 (1.0 eq), Alkyl Halide (e.g., Benzyl Bromide, 1.2 eq), K2​CO3​ (2.0 eq), anhydrous MeCN (0.1 M).

Step-by-Step Methodology:

  • Deprotonation: Suspend the amide derivative and finely powdered K2​CO3​ in anhydrous MeCN. Stir at 60∘C for 30 minutes.

    • Causality: The proton on the cyclic sulfamide nitrogen is relatively acidic ( pKa≈8−9 ) due to the strong electron-withdrawing effect of the SO2​ group[6]. Therefore, a mild base like K2​CO3​ is sufficient for deprotonation, avoiding the need for harsh bases like NaH which could hydrolyze the newly formed amide bond.

  • Alkylation: Add the alkyl halide dropwise. Maintain heating at 60∘C for 12 hours.

  • Self-Validation Checkpoint (TLC/NMR): Monitor by TLC (DCM:MeOH 9:1). The alkylated product will be significantly less polar than the starting material. Post-purification, validate via 1H NMR: the disappearance of the broad singlet corresponding to the sulfamide −NH (typically around 7.0-8.0 ppm in DMSO- d6​ ) confirms complete alkylation.

  • Purification: Filter the crude mixture through a Celite pad to remove inorganic salts, concentrate, and purify via flash chromatography.

Analytical Characterization Standards

To ensure scientific integrity, any synthesized derivative utilizing CAS 1368437-25-5 must meet strict analytical criteria[8]:

  • 1H NMR ( 400MHz , DMSO- d6​ ): The methylene protons of the core 1,2,5-thiadiazolidine ring typically appear as two distinct multiplets between 3.20 and 3.60 ppm. The methylene linker of the acetic acid moiety will appear as a sharp singlet around 3.80 - 4.10 ppm, depending on the electronic nature of the N-substitution.

  • 13C NMR ( 100MHz , DMSO- d6​ ): The carbonyl carbon of the acetic acid moiety is a distinct marker, typically resonating near 170-172 ppm. The cyclic carbons of the thiadiazolidine ring resonate between 40-50 ppm[9].

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode is often highly sensitive for unalkylated cyclic sulfamides due to their acidic −NH proton, yielding robust [M−H]− signals[10].

References

  • Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease Source: ACS Medicinal Chemistry Letters URL:[Link]

  • A Diverse Series of Substituted Benzenesulfonamides as Aldose Reductase Inhibitors with Antioxidant Activity: Design, Synthesis, and in Vitro Activity Source: Journal of Medicinal Chemistry URL:[Link]

  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials Source: MDPI URL:[Link]

  • Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates Source: ACS Catalysis URL:[Link]

  • Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents Source: Organic Letters URL:[Link]

  • Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Sulfamic Acid and Its N- and O-Substituted Derivatives Source: Chemical Reviews URL:[Link]

Sources

Synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Characterization of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid: A Comprehensive Technical Guide

Executive Summary

The 1,2,5-thiadiazolidine 1,1-dioxide motif is a highly versatile cyclic sulfamide that has garnered significant attention in medicinal chemistry. Functioning as a non-classical bioisostere for carboxylic acids, ureas, and phosphates, this core exhibits unique hydrogen-bonding capabilities and metabolic stability [1]. The specific derivative, 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid (CAS: 1368437-25-5), serves as a critical bifunctional building block. It provides a cyclic sulfamide pharmacophore coupled with an acetic acid handle, enabling seamless integration into larger molecular architectures via standard amide coupling technologies. This whitepaper details a highly optimized, regioselective, and scalable synthetic route to this compound, emphasizing the mechanistic rationale behind each experimental design choice.

Strategic Rationale & Retrosynthetic Design

The primary challenge in synthesizing mono-N-substituted cyclic sulfamides is avoiding over-alkylation. The symmetric nature of the unsubstituted 1,2,5-thiadiazolidine 1,1-dioxide core means that direct reaction with an alkylating agent (like ethyl bromoacetate) often yields a difficult-to-separate mixture of unreacted, mono-alkylated, and bis-alkylated species.

To circumvent this, we employ an asymmetric protection strategy. By initiating the synthesis with N-benzylethylenediamine, we pre-install a benzyl protecting group on one nitrogen. This directs the subsequent alkylation exclusively to the unprotected nitrogen. Following alkylation, the benzyl group is cleanly removed via catalytic hydrogenolysis, and the ester is saponified to yield the target acid.

Retrosynthesis Target Target Molecule 2-(1,1-Dioxido-1,2,5- thiadiazolidin-2-yl)acetic acid Ester Intermediate 3 Ethyl 2-(1,1-dioxido-1,2,5- thiadiazolidin-2-yl)acetate Target->Ester Saponification Protected Intermediate 2 2-Benzyl-5-(2-ethoxy-2-oxoethyl)- 1,2,5-thiadiazolidine 1,1-dioxide Ester->Protected Hydrogenolysis Core Intermediate 1 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide Protected->Core Alkylation Precursors Starting Materials N-Benzylethylenediamine + Sulfamide Core->Precursors Cyclocondensation

Retrosynthetic analysis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid.

Mechanistic Causality in Reagent Selection

Why Sulfamide over Sulfuryl Chloride? The construction of the 1,2,5-thiadiazolidine 1,1-dioxide core can theoretically be achieved by reacting diamines with either sulfuryl chloride ( SO2​Cl2​ ) or sulfamide ( NH2​SO2​NH2​ ) [2]. While SO2​Cl2​ is highly reactive, it generates corrosive HCl gas and often leads to complex mixtures of polymeric side products in unhindered systems. Conversely, sulfamide acts via a milder transamidation pathway [3]. Heating N-benzylethylenediamine with sulfamide in pyridine facilitates a controlled, stepwise cyclocondensation, driving the reaction forward thermodynamically via the expulsion of ammonia gas.

Choice of Base in Alkylation The pKa of the secondary amine in a cyclic sulfamide is relatively low (typically 5–7) due to the strong electron-withdrawing nature of the adjacent sulfonyl group. Therefore, the use of strong, pyrophoric bases like Sodium Hydride (NaH) is unnecessary and can actually promote unwanted ring-opening side reactions. Mild bases such as Potassium Carbonate ( K2​CO3​ ) are highly effective for the N-alkylation of cyclic sulfamides with active electrophiles [4].

Alkaline Hydrolysis (Saponification) Dynamics The final deprotection requires the hydrolysis of the ethyl ester. Cyclic sulfamides possess a degree of base lability; harsh conditions (e.g., refluxing NaOH) can trigger ring-opening via nucleophilic attack on the sulfonyl group. Therefore, Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system at reduced temperatures is employed. The lithium cation effectively coordinates the carbonyl oxygen of the ester, accelerating hydrolysis while preserving the integrity of the thiadiazolidine ring.

Quantitative Reaction Optimization

The regioselective alkylation (Step 2) is the most critical C-N bond-forming event in this sequence. Table 1 summarizes the empirical optimization of this step, demonstrating the causality behind selecting K2​CO3​ in DMF.

Table 1: Optimization of N-Alkylation Conditions (Intermediate 1 to 2)

EntryBase (Equiv.)SolventTemp (°C)Time (h)Yield (%)Observation / Rationale
1NaH (1.2)THF0 to 25465Trace ring-opening observed due to high basicity.
2 Cs2​CO3​ (1.5)DMF251282Clean conversion, but economically unviable for scale-up.
3 K2​CO3​ (1.5)MeCN60874Sluggish reaction rate; required heating which degraded purity.
4 K2​CO3​ (1.5) DMF 25 12 89 Optimal balance of rate, purity, and cost-efficiency.

Verified Experimental Protocols

The following workflows have been designed as self-validating systems. Analytical checkpoints are embedded within the protocols to ensure the integrity of the synthesis at every stage.

Workflow Step1 Step 1: Cyclocondensation Reflux in Pyridine (16h) Step2 Step 2: Regioselective Alkylation Ethyl bromoacetate, K2CO3, DMF Step1->Step2 Step3 Step 3: Catalytic Hydrogenolysis H2 (1 atm), 10% Pd/C, MeOH Step2->Step3 Step4 Step 4: Mild Saponification LiOH, THF/H2O (3:1), 0°C to RT Step3->Step4 Product Final Product Isolation Acidification & Extraction Step4->Product

Step-by-step synthetic workflow for the target cyclic sulfamide.

Step 1: Synthesis of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
  • Charge: To a 500 mL round-bottom flask equipped with a reflux condenser, add N-benzylethylenediamine (15.0 g, 100 mmol) and sulfamide (10.5 g, 110 mmol).

  • Solvation & Reaction: Suspend the mixture in anhydrous pyridine (150 mL). Heat the reaction to reflux (approx. 115 °C) under a nitrogen atmosphere for 16 hours.

  • Self-Validation Check: Monitor the reaction via TLC (DCM/MeOH 95:5). The starting diamine (ninhydrin positive) will disappear, replaced by a UV-active spot at Rf​ ~0.45. The cessation of ammonia evolution (checked via damp pH paper at the condenser outlet) confirms reaction completion.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove pyridine. Dilute the residue with Ethyl Acetate (300 mL) and wash with 1M HCl (2 × 100 mL) to remove unreacted diamine and residual pyridine. Dry the organic layer over Na2​SO4​ , filter, and concentrate to yield the product as a white solid.

Step 2: Synthesis of 2-Benzyl-5-(2-ethoxy-2-oxoethyl)-1,2,5-thiadiazolidine 1,1-dioxide
  • Charge: Dissolve the product from Step 1 (10.6 g, 50 mmol) in anhydrous DMF (100 mL). Add finely powdered anhydrous K2​CO3​ (10.3 g, 75 mmol).

  • Alkylation: Cool the suspension to 0 °C. Add ethyl bromoacetate (6.1 mL, 55 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) will show the complete conversion of the core ( Rf​ 0.3) to a less polar, strongly UV-active product spot ( Rf​ 0.6).

  • Workup: Quench the reaction by pouring it into ice water (400 mL). Extract the aqueous mixture with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove DMF, dry over MgSO4​ , and concentrate in vacuo to afford the intermediate as a viscous oil.

Step 3: Synthesis of Ethyl 2-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)acetate
  • Charge: Dissolve the Step 2 intermediate (14.9 g, 50 mmol) in HPLC-grade Methanol (150 mL). Carefully add 10% Pd/C (1.5 g, 10% w/w) under a blanket of nitrogen.

  • Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 6 hours.

  • Self-Validation Check: The completion of hydrogenolysis is indicated by the cessation of hydrogen gas uptake. On TLC, the UV-active benzyl-protected precursor is replaced by a non-UV-active spot that stains heavily with KMnO4​ .

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with excess Methanol. Concentrate the filtrate to yield the deprotected ester.

Step 4:
  • Charge: Dissolve the Step 3 ester (10.4 g, 50 mmol) in a 3:1 mixture of THF/Water (120 mL). Cool the solution to 0 °C.

  • Saponification: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.15 g, 75 mmol) in one portion. Stir at 0 °C for 30 minutes, then allow warming to room temperature for an additional 1.5 hours.

  • Self-Validation Check: TLC (DCM/MeOH 9:1) will indicate the disappearance of the ester starting material.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with water (50 mL) and wash with Diethyl Ether (50 mL) to remove any organic impurities. Acidify the aqueous layer with 1M HCl to pH 2. Extract the acidic aqueous layer with Ethyl Acetate (4 × 100 mL). Dry the combined organics over Na2​SO4​ and concentrate.

  • Final Validation: The organic extract will leave a white crystalline solid upon evaporation. 1H NMR ( DMSO−d6​ ) will validate the structure by showing the disappearance of the ethyl quartet/triplet signals and the appearance of a broad singlet at ~12.5 ppm corresponding to the carboxylic acid proton.

Conclusion

The synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid requires precise control over regioselectivity and functional group tolerance. By utilizing a benzyl-protected diamine precursor and strategically employing mild reagents (sulfamide for cyclization, K2​CO3​ for alkylation, and LiOH for saponification), researchers can reliably produce this valuable bioisosteric building block in high purity and excellent overall yield.

References

  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials Source: mdpi.com URL:[2]

  • Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease Source: acs.org URL:[3]

  • Cyclosulfamide-based Derivatives as Inhibitors of Noroviruses Source: nih.gov URL:[4]

  • N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation Source: mdpi.com URL:[1]

Sources

Methodological & Application

HPLC-MS/MS Analysis of Thiadiazolidine Compounds: A Comprehensive Guide to Tideglusib Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Thiadiazolidine derivatives, particularly 1,2,4-thiadiazolidine-3,5-diones such as tideglusib (NP-12), represent a structurally unique and highly significant class of small molecules in neuropharmacology and oncology. Tideglusib functions as a highly selective, non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme heavily implicated in the hyperphosphorylation of tau proteins in Alzheimer's disease and other tauopathies[1][2].

Beyond its classical targets, recent high-resolution mass spectrometry studies have revealed that tideglusib analogs can act as covalent inhibitors of the RNA demethylase ALKBH5. This occurs via irreversible sulfhydryl modification of specific cysteine residues (C100 and C267) within the enzyme's catalytic center, showcasing the versatile reactivity of the thiadiazolidine core[3].

Understanding the precise pharmacokinetic (PK) profile of these compounds is critical for drug development. However, quantifying thiadiazolidines in biological matrices presents unique analytical challenges, necessitating robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methodologies.

GSK3B_Pathway Tideglusib Tideglusib (Thiadiazolidine) GSK3B GSK-3β Enzyme Tideglusib->GSK3B Irreversible/Non-ATP Competitive Inhibition Tau Tau Protein GSK3B->Tau Phosphorylation (Pathological State) HyperTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->HyperTau Aggregation Microtubules Microtubule Stabilization (Healthy Neuron) Tau->Microtubules Normal Function (When Unphosphorylated)

Fig 1. Mechanism of action of tideglusib inhibiting GSK-3β to prevent Tau hyperphosphorylation.

Analytical Challenges in Thiadiazolidine Quantification

The primary challenge in analyzing thiadiazolidine derivatives lies in their variable plasma stability and susceptibility to matrix effects. Depending on their substitution patterns, certain thiadiazole and thiadiazolidine derivatives can degrade rapidly in plasma (often within 1 hour of incubation) due to enzymatic cleavage or hydrolysis[4].

To counteract ex vivo degradation and ensure data integrity, sample preparation must be rapid, and the extraction method must selectively isolate the lipophilic thiadiazolidine core while rigorously excluding endogenous phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source.

HPLC-MS/MS Experimental Protocol

This self-validating protocol details the quantification of tideglusib in mammalian plasma using Liquid-Liquid Extraction (LLE) coupled with ESI-MS/MS[5].

Phase I: Sample Preparation (Liquid-Liquid Extraction)

Causality Insight: LLE is chosen over simple Protein Precipitation (PPT) because PPT often leaves residual soluble phospholipids that co-elute with target analytes. LLE using a moderately polar organic solvent selectively partitions the target analyte, leaving highly polar matrix components in the aqueous waste, thereby enhancing the signal-to-noise ratio.

  • Aliquot: Transfer 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Internal Standard (I.S.) working solution (e.g., Warfarin at 1 µg/mL) and vortex for 10 seconds to ensure uniform distribution.

  • Extraction: Add 1.0 mL of extraction solvent (Ethyl Acetate) to the mixture. Vortex vigorously for 3 minutes to maximize the partitioning of the thiadiazolidine into the organic layer.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C. The low temperature prevents analyte degradation during the mechanical stress of centrifugation.

  • Evaporation: Carefully transfer the upper organic supernatant to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile : 5 mM Ammonium Acetate). Vortex for 30 seconds and transfer to an autosampler vial.

Phase II: Chromatographic Separation

Causality Insight: An Atlantis dC18 column (or equivalent high-retention C18) is utilized to retain the moderately polar thiadiazolidine core. The addition of 5 mM ammonium acetate in the aqueous mobile phase acts as a volatile buffer. It maintains a consistent pH for reproducible chromatographic retention and facilitates the formation of the protonated precursor ion [M+H]+ in the ESI source without leaving non-volatile salt deposits[5].

  • Analytical Column: Atlantis dC18 (4.6 x 50 mm, 3 µm) or equivalent.

  • Mobile Phase A: Acetonitrile (100%).

  • Mobile Phase B: 5 mM Ammonium Acetate in LC-MS grade water.

  • Elution Mode: Flow-gradient mode.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Run Time: ~3.2 minutes (Tideglusib typically elutes at ~2.06 min, and the I.S. at ~1.29 min)[5].

Phase III: Mass Spectrometry Detection

Causality Insight: Multiple Reaction Monitoring (MRM) is employed for its superior selectivity. By tracking the transition from a specific precursor molecular ion to a stable product fragment ion, isobaric background noise from the biological matrix is effectively filtered out.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 4000 V.

  • Drying Gas Temperature: 300°C.

  • MRM Transitions:

    • Tideglusib: Monitor the specific transition optimized for the [M+H]+ precursor ion (m/z 335.1 → optimized product ion).

    • Warfarin (I.S.): m/z 309.1 → m/z 163.1.

HPLC_Workflow Plasma Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction (Ethyl Acetate) Plasma->LLE Recon Reconstitution (Mobile Phase) LLE->Recon HPLC HPLC Separation (dC18 Column) Recon->HPLC MSMS ESI-MS/MS Detection (MRM Mode) HPLC->MSMS Data PK Data Analysis MSMS->Data

Fig 2. Step-by-step HPLC-MS/MS workflow for thiadiazolidine quantification in plasma.

Quantitative Data & Pharmacokinetic Parameters

To validate the efficacy of the analytical method in clinical and preclinical settings, the following pharmacokinetic parameters are typically observed for tideglusib following oral administration. The data demonstrates dose-dependent bioavailability and systemic exposure, confirming the method's capability to capture a wide dynamic range[6].

Table 1: Pharmacokinetic Parameters of Tideglusib in Human Plasma (Oral Dose)

Pharmacokinetic Parameter400 mg Dose Cohort (Median)1000 mg Dose Cohort (Median)
Cmax​ (ng/mL) 513.51170.9
AUC0−12​ (ng/mL*h) 1218.13145.7
Tmax​ (h) 2.0 - 4.02.0 - 4.0

Data synthesized from population pharmacokinetic studies in Myotonic Dystrophy Type 1 (DM-1) patients[6].

Method Validation (Self-Validating System)

A reliable HPLC-MS/MS protocol must operate as a self-validating system to ensure analytical trustworthiness. According to regulatory bioanalytical guidelines, the method must pass the following criteria:

  • Linearity: The calibration curve must exhibit a linear response function ( R2>0.99 ) across the expected biological range. For tideglusib in murine models, linearity is established between 20.2 and 1008 ng/mL[5].

  • Accuracy & Precision: Intra-day and inter-day precision should remain tightly controlled. Validated methods report intra- and inter-day precision in the ranges of 4.61–12.6% and 6.04–11.8%, respectively[5].

  • Matrix Effect Assessment: Evaluated by comparing the peak area of the analyte spiked post-extraction against a neat standard solution. A matrix factor close to 1.0 confirms that the LLE protocol successfully mitigated ion suppression from the plasma matrix.

References

  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Title: A selective GSK3β inhibitor, tideglusib, decreases intermittent access and binge ethanol self-administration in C57BL/6J mice Source: bioRxiv URL
  • Title: A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO Source: RSC Publishing URL
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)

Sources

Application Notes & Protocols for 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Frontier of Heterocyclic Scaffolds

The exploration of novel heterocyclic systems is a cornerstone of modern medicinal chemistry. These scaffolds provide the structural diversity and functionality necessary to modulate biological targets with high affinity and selectivity.[1] Within this vast chemical space, sulfur- and nitrogen-containing heterocycles have emerged as particularly privileged structures, forming the core of numerous approved therapeutic agents. This guide focuses on a specific, yet underexplored, member of this family: 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid .

While extensive literature exists for related compounds such as thiazolidinediones, which are well-known for their anti-diabetic properties, direct studies on 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid are limited.[1] This document, therefore, serves as a forward-looking guide for researchers. By synthesizing information from closely related analogues and established synthetic methodologies, we aim to provide a robust framework for the synthesis, characterization, and potential application of this promising scaffold in drug discovery programs. We will delve into the rationale behind proposed synthetic routes and hypothesize its utility based on the known bioactivities of molecules bearing the core 1,1-dioxo-1,2,5-thiadiazolidine moiety.

The 1,1-Dioxido-1,2,5-thiadiazolidine Scaffold: A Profile

The core of our topic compound is the 1,2,5-thiadiazolidine 1,1-dioxide ring system. This is a five-membered saturated heterocycle containing two nitrogen atoms at the 2 and 5 positions and a sulfur atom at the 1 position, with the sulfur atom being fully oxidized to a sulfone.

Key Structural Features:

  • Cyclic Sulfamide: The SO₂ group integrated into the ring makes this a cyclic sulfamide. The sulfamide functional group is increasingly recognized for its role in medicinal and bioorganic chemistry.[2]

  • Hydrogen Bond Donors/Acceptors: The two nitrogen atoms can act as hydrogen bond acceptors, and if unsubstituted, as donors. The sulfonyl oxygens are potent hydrogen bond acceptors.

  • Stereochemistry: Substitution on the ring carbons or nitrogens can introduce chiral centers, offering opportunities for stereospecific interactions with biological targets.

  • Chemical Stability: The oxidized sulfur imparts significant stability to the ring system.

The acetic acid substituent at the N-2 position introduces a carboxylic acid functionality, a common feature in drug molecules for its ability to form salt bridges and other polar interactions with protein targets. This moiety can also serve as a handle for further chemical elaboration.

Potential Applications in Medicinal Chemistry

While direct biological data for 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid is not publicly available, the bioactivity of related compounds provides a strong basis for hypothesizing its potential applications.

Serotonin (5-HT) Receptor Modulation

A notable application of the 1,1-dioxo-1,2,5-thiadiazolidin-2-yl moiety is in the development of agonists for the 5-HT1D receptor. A series of 5-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)tryptamines have been synthesized and shown to possess high affinity and selectivity for this receptor, comparable to the anti-migraine drug sumatriptan. This suggests that the cyclic sulfamide scaffold can effectively mimic the side chain of tryptophan and interact with the serotonin receptor binding pocket. The acetic acid derivative could be explored as a fragment or lead compound in the design of novel serotonergic agents.

Carboxylic Acid Bioisostere and Fragment-Based Drug Design

The entire molecule can be viewed as a potential bioisosteric replacement for other acidic functional groups in known pharmacophores. The combination of the heterocyclic core and the carboxylic acid makes it an attractive fragment for screening in fragment-based drug discovery (FBDD) campaigns. Its unique three-dimensional shape and distribution of polar contacts could lead to the identification of novel binding modes and starting points for optimization. The acidity of the carboxylic acid is similar to that of well-known bioisosteres like tetrazoles, which are found in numerous FDA-approved drugs.[3]

Antimicrobial Agents

Derivatives of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides have been evaluated for their antimicrobial properties.[2] Although the specific compounds tested showed modest activity, this indicates a potential avenue of investigation for novel derivatives of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid, perhaps through the formation of amide or ester prodrugs.

Synthetic Protocols

The synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid can be approached by first constructing the core heterocyclic ring and then introducing the acetic acid side chain. The following protocols are based on established methods for the synthesis of related N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.[2]

Synthesis of the Parent 1,2,5-Thiadiazolidine 1,1-Dioxide Ring

A common route to the 1,2,5-thiadiazolidine 1,1-dioxide core involves the cyclization of a 1,2-diamine with a suitable sulfonylating agent.

Protocol 3.1: Synthesis of 1,2,5-Thiadiazolidine 1,1-Dioxide

  • Step 1: Reaction of Ethylenediamine with Sulfamide.

    • To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as pyridine or triethylamine at 0 °C, add sulfamide (SO₂(NH₂)₂) (1.0 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the parent 1,2,5-thiadiazolidine 1,1-dioxide.

N-Alkylation to Introduce the Acetic Acid Moiety

With the parent heterocycle in hand, the acetic acid side chain can be introduced via N-alkylation. Due to the presence of two secondary amine groups, a protection-deprotection strategy may be necessary to ensure selective alkylation at the N-2 position. However, for a direct approach, careful control of stoichiometry is crucial. It should be noted that N-alkylation of 1,2,5-thiadiazoles can be challenging due to the low electron density on the nitrogen atoms.[4]

Protocol 3.2: Synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid

  • Step 1: N-Alkylation with an Acetic Acid Ester.

    • Dissolve 1,2,5-thiadiazolidine 1,1-dioxide (1.0 eq) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).

    • Add a suitable base, for example, potassium carbonate (K₂CO₃) (1.1 eq) or sodium hydride (NaH) (1.1 eq), and stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.0 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain ethyl 2-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)acetate.

  • Step 2: Hydrolysis of the Ester.

    • Dissolve the purified ethyl 2-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)acetate in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Synthesis of Parent Ring cluster_1 N-Alkylation and Hydrolysis A Ethylenediamine C 1,2,5-Thiadiazolidine 1,1-Dioxide A->C Pyridine, Reflux B Sulfamide B->C E Ethyl 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetate C->E K2CO3, DMF D Ethyl Bromoacetate D->E F 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid E->F 1. LiOH, THF/H2O 2. HCl

Caption: Proposed two-stage synthesis of the target compound.

Characterization and Quality Control

A crucial aspect of synthesizing novel compounds for medicinal chemistry applications is rigorous characterization to confirm structure and purity.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the methylene protons of the heterocyclic ring and the acetic acid side chain. The integration should match the expected number of protons.
¹³C NMR Resonances for the carbon atoms in the heterocyclic ring and the carboxylic acid group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of C₄H₈N₂O₄S (180.18 g/mol ).
Infrared (IR) Spectroscopy Characteristic stretching frequencies for the N-H bonds (if present), C-H bonds, the C=O of the carboxylic acid, and the strong, characteristic S=O stretches of the sulfone group.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the final compound, which should ideally be >95% for biological screening.

Future Directions and Conclusion

The scarcity of data on 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid presents a unique opportunity for discovery. The protocols and hypotheses presented in this guide are intended to catalyze research into this and related compounds.

Logical Next Steps for Investigation:

  • Synthesis and Confirmation: The first and most critical step is the successful synthesis and unambiguous structural confirmation of the target molecule.

  • In Vitro Screening: The compound should be screened against a panel of relevant biological targets, with a primary focus on serotonin receptors, given the known activity of related compounds.

  • Physicochemical Profiling: Determination of key properties such as solubility, lipophilicity (LogP), and pKa will be essential for understanding its drug-like properties.

  • Structural Biology: If the compound shows promising activity, co-crystallization with its target protein would provide invaluable insights into its binding mode and guide further structure-activity relationship (SAR) studies.

References

  • Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4893. [Link]

  • Mirífico, M. V., et al. (2009). Reactions of 1,2,5-thiadiazole 1,1-dioxide derivatives with nitrogen nucleophiles. Part IV. Addition of α-diamines. Journal of Physical Organic Chemistry, 22(2), 163-169. [Link]

  • Ray, W. J., et al. (1982). Synthesis of 1,2,5-thiadiazolidin-3-one 1,1-dioxides: x-ray structure determination of 4,4-diphenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide. The Journal of Organic Chemistry, 47(20), 3833-3838. [Link]

  • Goujon, J. Y., et al. (2005). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 10(12), 1465-1479. [Link]

  • Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. [Link]

  • Mirífico, M. V., et al. (2009). Reactions of 1,2,5-thiadiazole 1,1-dioxide derivatives with nitrogen nucleophiles. Part IV. Addition of alpha-diamines. Request PDF. [Link]

  • Ortega-Gutiérrez, S., et al. (2007). Discovery of 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide Derivatives as Cannabinoid-Like Molecules With Agonist and Antagonist Activity. Bioorganic & Medicinal Chemistry, 15(23), 7480-7493. [Link]

  • Zhang, Y., et al. (2019). The Synthesis of 1,2,4-Thiadiazolidin-3,5-Dione Derivatives and Their Effects Against Human Sperm as Novel Spermostatic Compound. Bioorganic & Medicinal Chemistry Letters, 29(24), 126749. [Link]

  • Dudek, M., et al. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 11(16), 1717-1748. [Link]

  • EP0795551A1 - Method for preparing 5-amino-1,2,4-thiadiazol acetic acid derivatives.
  • El-Gamal, M. I., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1606-1620. [Link]

  • Lee, K. (2018). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design and Research, 5(2), 1049. [Link]

Sources

Application Note: Developing Enzyme Inhibitors with a Thiadiazolidinone Dioxide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Design, Synthesis, and Validation of Thiadiazolidinone Dioxide (TDZ) Derivatives Targeting Protein Tyrosine Phosphatases

Executive Summary & Mechanistic Rationale

Targeting Protein Tyrosine Phosphatases (PTPs), particularly PTPN2 and PTP1B, has historically been a formidable challenge in drug discovery. The highly conserved, positively charged nature of the PTP active site has traditionally required inhibitors to carry highly polar, negatively charged phosphotyrosine (pTyr) mimetics, such as difluoromethyl phosphonic acid (DFMP). Unfortunately, these conventional mimetics suffer from poor cell membrane penetrability and lack of in vivo bioavailability [3].

To overcome these pharmacokinetic bottlenecks, the thiadiazolidinone dioxide (TDZ) scaffold has emerged as a first-in-class, rigid, and bioavailable non-hydrolyzable pTyr mimetic.

The Causality of TDZ Efficacy: The structural rigidity of the TDZ heterocycle inherently promotes an increase in entropy upon binding. This thermodynamic advantage aids in displacing tightly conserved water molecules situated deep within the PTP catalytic site, drastically boosting binding affinity [1]. Mechanistically, the disulfide-containing core of the TDZ fragment interacts directly with the critical Cys216 residue in the PTPN2 active site, while its peripheral phenolic hydroxyl groups mimic the phosphate hydroxyl group of the natural protein substrate [1]. This breakthrough scaffold has paved the way for clinical-stage molecules, such as the PTPN2/PTP1B dual inhibitor ABBV-CLS-484 (AC484), which is currently revolutionizing cancer immunotherapy [1].

Pathway Visualization: TDZ Intervention in Immune Signaling

PTPN2 acts as a negative regulator of the JAK/STAT signaling pathway. By dephosphorylating JAK1/3 and STAT1, PTPN2 dampens T-cell activation. TDZ-based inhibitors block this active site, restoring immune signaling and promoting tumor eradication.

PTPN2_Pathway TCR T-Cell Receptor (Activation) JAK JAK1 / JAK3 (Kinases) TCR->JAK Phosphorylates STAT STAT1 / STAT3 (Transcription Factors) JAK->STAT Phosphorylates Immune T-Cell Activation & IFN-γ Production STAT->Immune Gene Expression PTPN2 PTPN2 / TC-PTP (Phosphatase) PTPN2->JAK Dephosphorylates (Inhibits) PTPN2->STAT Dephosphorylates (Inhibits) TDZ TDZ Scaffold Inhibitor (e.g., ABBV-CLS-484) TDZ->PTPN2 Active Site Blockade

Fig 1. Mechanistic pathway of PTPN2 inhibition by TDZ scaffolds, enhancing T-cell activation.

Scaffold Derivatization & Development Workflow

Modern medicinal chemistry utilizes the TDZ core not just for direct inhibition, but as a warhead for PROteolysis-TArgeting Chimeras (PROTACs). For instance, linking a TDZ-naphthalene scaffold to a VHL E3 ligase ligand yielded PVD-06, the first subtype-selective PTPN2 degrader[2].

TDZ_Workflow Hit Fragment-Based Design (TDZ Core) Synth Scaffold Synthesis & Derivatization Hit->Synth SAR SAR Optimization (PROTAC Linkers) Synth->SAR InVitro Enzymatic Profiling (DiFMUP Assay) SAR->InVitro Cell Cellular Validation (Target Engagement) InVitro->Cell

Fig 2. Step-by-step workflow for the design and validation of TDZ-based PTP inhibitors.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes internal controls to rule out false positives caused by assay interference or off-target toxicity.

Protocol A: High-Throughput Enzymatic Inhibition Assay (DiFMUP)

Purpose: To determine the IC₅₀ and selectivity profile of synthesized TDZ derivatives against recombinant PTPN2 and PTP1B. Causality: The highly conserved nature of PTP active sites necessitates a substrate that mimics the electrostatic properties of pTyr. DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) is continuously dephosphorylated by PTPs to yield DiFMU, a highly fluorescent product. This allows for real-time kinetic monitoring of enzyme velocity, which is critical for distinguishing competitive active-site binders (like TDZ) from allosteric modulators.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM DTT, 150 mM NaCl, and 0.01% Tween-20. Note: DTT is crucial to keep the catalytic Cys216 in its active, reduced state.

  • Compound Plating: Serially dilute the TDZ compounds in DMSO. Transfer 1 µL of each dilution to a 384-well black microplate.

  • Self-Validation Controls:

    • Positive Control: 1 µL of ABBV-CLS-484 (Reference Inhibitor) to validate assay sensitivity.

    • Negative Control (100% Activity): 1 µL of pure DMSO.

    • Background Control (0% Activity): Assay buffer without the enzyme.

  • Enzyme Addition: Add 24 µL of recombinant PTPN2 (or PTP1B) diluted in assay buffer to the wells. Incubate at room temperature for 15 minutes to allow the TDZ scaffold to engage the active site.

  • Substrate Initiation: Add 25 µL of DiFMUP (final concentration at Kₘ, typically ~10 µM) to initiate the reaction.

  • Kinetic Readout: Immediately read the fluorescence (Ex: 358 nm / Em: 450 nm) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Calculate the Z'-factor using the positive and negative controls; proceed only if Z' > 0.5.

Protocol B: Cellular Target Engagement & Degradation Assay (For TDZ-PROTACs)

Purpose: To validate that TDZ-based PROTACs (e.g., PVD-06) penetrate the cell membrane and induce targeted degradation of PTPN2 via the ubiquitin-proteasome system (UPS) [4]. Causality: To confirm that the loss of PTPN2 is driven by E3 ligase recruitment rather than off-target cytotoxicity, cells must be co-treated with specific pathway inhibitors. Reversal of degradation in the presence of MG132 (proteasome inhibitor) or MLN4924 (NEDD8-activating enzyme inhibitor) explicitly confirms the PROTAC mechanism [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed B16F10 melanoma cells or Jurkat T-cells at 2×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Mechanistic Rescue (Self-Validation): Pre-treat designated control wells with 10 µM MG132 or 1 µM MLN4924 for 2 hours prior to PROTAC addition.

  • Compound Treatment: Treat cells with a concentration gradient of the TDZ-PROTAC (e.g., 1 nM to 10 µM) for 16 hours. Observe carefully for the "hook effect" at higher concentrations, a hallmark of ternary complex auto-inhibition.

  • Lysis & Harvesting: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against PTPN2, PTP1B (to confirm selectivity), and GAPDH (loading control).

  • Quantification: Image using chemiluminescence and quantify band intensities normalized to GAPDH.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) and selectivity profiles of leading TDZ-scaffold molecules based on recent literature [1, 2, 3].

Compound / ScaffoldTarget EnzymeModalityPotency (IC₅₀ / DC₅₀)Selectivity Profile & Notes
ABBV-CLS-484 (AC484) PTPN2 / PTP1BActive Site InhibitorIC₅₀ < 5 nMDual inhibitor; highly selective over other PTPs. Currently in Phase I clinical trials for solid tumors.
PVD-06 PTPN2PROTAC DegraderDC₅₀ ~ Nanomolar>60-fold selective for PTPN2 over PTP1B. Induces degradation in a VHL- and proteasome-dependent manner.
Compound 39 (Quinoline-TDZ) PTPN2Active Site InhibitorIC₅₀ < 1 µMEnhances STAT1 phosphorylation by 303% and stimulates T-cell activation (CD25 expression).
F2Pmp (Reference) Broad PTPsClassic pTyr MimeticVariableDi-ionized at physiological pH; exhibits poor cell membrane penetration and low selectivity.

References

  • A Medicinal Chemistry Perspective on Protein Tyrosine Phosphatase Nonreceptor Type 2 in Tumor Immunology - ACS Publications.
  • Discovery of PVD-06 as a Subtype-Selective and Efficient PTPN2 Degrader | Journal of Medicinal Chemistry - ACS Publications.
  • Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases - PMC.
  • Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs): Current Developments and Prospects - MDPI.

Handling and storage procedures for 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Handling and Storage of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid for Research Applications

This document provides a comprehensive set of application notes and protocols for the safe handling, storage, and use of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid. As a novel heterocyclic compound, its unique properties necessitate rigorous and well-understood procedures to ensure researcher safety, experimental integrity, and data reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory-scale work with this compound.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of the compound's properties is the foundation of its safe and effective use. 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid is a heterocyclic compound featuring a sulfonyl group within a thiadiazolidine ring and a carboxylic acid moiety.[1][2][3] These functional groups dictate its chemical behavior, particularly its acidity and potential for hydrogen bonding.

Table 1: Physicochemical Properties of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid

PropertyValueSource
CAS Number 1368437-25-5[1]
Molecular Formula C₄H₈N₂O₄S[1]
Molecular Weight 180.18 g/mol [1]
Appearance Assumed to be a white to off-white or cream crystalline solid.[4]
Purity ≥97% (Typical for research-grade chemicals)[1]
Calculated LogP -1.779[1]
Topological Polar Surface Area (TPSA) 86.71 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

The negative LogP value indicates that the compound is hydrophilic, suggesting good solubility in polar solvents such as water and DMSO.

Section 2: Hazard Identification and Mandatory Risk Assessment

Given its novelty, a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available. Therefore, a risk assessment is mandatory before any handling.[5] The risk profile must be inferred from its structural components: the carboxylic acid and the heterocyclic sulfonyl group.

  • Acidic Nature : The acetic acid moiety makes the compound corrosive. It can cause skin and eye irritation or severe burns upon direct contact.[6][7] Inhalation of dust may lead to respiratory tract irritation.[4]

  • Heterocyclic Core : Novel heterocyclic compounds can have unpredictable toxicological profiles.[5][8] Skin sensitization is a potential hazard associated with some heterocyclic structures.[8]

  • Reactivity : As a typical carboxylic acid, it will react exothermically with bases.[9] It should be kept away from strong oxidizing agents.

Protocol: Preliminary In Vitro Cytotoxicity Screening (MTT Assay)

To empirically assess the compound's potential hazard, a preliminary cytotoxicity assay is a prudent first step.[5] This protocol provides a baseline understanding of its biological activity and informs the level of containment required for handling.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50) in a relevant human cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity).[5]

Methodology:

  • Cell Culture: Plate human cells (e.g., HepG2) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid in sterile DMSO. Perform serial dilutions in cell culture medium to achieve a range of final testing concentrations (e.g., 0.1 µM to 1000 µM).[5]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Section 3: Personal Protective Equipment (PPE)

Based on the inferred hazards, the following minimum PPE is required at all times when handling the compound.[10][11]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, use a full-face shield in addition to goggles.[12]

  • Hand Protection: Wear nitrile or neoprene gloves known to be resistant to acids. Always inspect gloves for pinholes or tears before use. Remove gloves before leaving the laboratory to avoid contaminating surfaces like doorknobs.[11]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure legs and feet are completely covered; open-toed shoes are strictly prohibited.[10][13]

  • Respiratory Protection: For weighing or handling procedures that may generate dust, work within a certified chemical fume hood.[12] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic acid vapors and particulates should be used.

Section 4: Standard Handling and Dispensing Procedures

Adherence to a standardized workflow is critical to minimize exposure and prevent contamination. All handling of the solid compound and preparation of concentrated stock solutions must be performed inside a chemical fume hood.[12]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase PPE 1. Don Required PPE (Goggles, Gloves, Lab Coat) FumeHood 2. Verify Fume Hood Functionality PPE->FumeHood Gather 3. Assemble Materials (Spatula, Weigh Paper, Vial) FumeHood->Gather Retrieve 4. Retrieve Compound from Storage Gather->Retrieve Weigh 5. Weigh Desired Amount of Solid Compound Retrieve->Weigh Transfer 6. Transfer to Labeled Vial Weigh->Transfer Solubilize 7. Add Solvent (e.g., DMSO) and Mix to Dissolve Transfer->Solubilize Store 8. Return Stock Bottle to Storage Solubilize->Store Waste 9. Dispose of Contaminated Weigh Paper/Tips Solubilize->Waste Clean 10. Clean Work Area Waste->Clean RemovePPE 11. Doff PPE and Wash Hands Clean->RemovePPE

Caption: Standard workflow for safely handling and preparing solutions of the compound.

Protocol: Weighing and Solubilization
  • Preparation: Before starting, ensure all required PPE is donned correctly and the chemical fume hood is operational.[10]

  • Tare: Place a piece of anti-static weigh paper on a calibrated analytical balance inside the fume hood and tare the balance.

  • Dispense: Using a clean spatula, carefully dispense the desired amount of solid 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid onto the weigh paper. Avoid creating airborne dust.

  • Transfer: Carefully transfer the weighed solid into a pre-labeled, appropriate container (e.g., amber glass vial).

  • Solubilization: Add the desired volume of a suitable solvent (e.g., DMSO for stock solutions) to the vial. Cap the vial securely and mix using a vortexer or by gentle agitation until the solid is completely dissolved.

  • Cleanup: Dispose of the used weigh paper and any other contaminated disposable materials into the designated solid chemical waste container.[13] Wipe down the spatula and the work surface.

  • Storage: Tightly seal the primary container of the solid compound and return it to its designated storage location.

Section 5: Long-Term Storage and Chemical Stability

Proper storage is essential to maintain the purity and integrity of the compound over time. The stability of heterocyclic compounds can be influenced by temperature, light, and atmospheric conditions.[14][15]

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place. A standard laboratory refrigerator at 2-8°C is recommended for long-term storage to minimize degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened, to protect against moisture and oxidative degradation. Keep containers tightly closed.[4]

  • Light: Store in an amber or opaque vial to protect from light, as some heterocyclic structures can be photosensitive.[8]

  • Segregation: Store the compound in a designated area for acids, away from incompatible materials.[10]

Table 2: Chemical Incompatibility Summary

Class of CompoundSpecific ExamplesReason for Incompatibility
Strong Bases Sodium hydroxide, potassium carbonate, aminesVigorous and exothermic acid-base neutralization reaction.[9]
Strong Oxidizing Agents Peroxides, nitrates, perchloratesPotential for a hazardous reaction, risk of fire or explosion.[6][16]
Reactive Metals Sodium, potassium, magnesiumCan react with the acidic proton to generate flammable hydrogen gas.
Basic Salts Sodium bicarbonate, magnesium oxideWill react to form salts, potentially causing gas evolution (CO₂) or forming insoluble masses.[17]
Protocol: Accelerated Stability Study

To establish a preliminary shelf-life for prepared solutions, an accelerated stability study can be performed.[5]

Objective: To assess the stability of a 10 mM DMSO stock solution over a 4-week period under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare a batch of the 10 mM stock solution in DMSO. Aliquot 100 µL into multiple, tightly sealed amber vials.

  • Initial Analysis (T=0): Immediately analyze one aliquot to establish a baseline. The analysis should include:

    • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with UV detection to obtain a chromatogram and quantify the peak area of the parent compound.

    • Visual Inspection: Note the color and clarity of the solution.

  • Storage Conditions: Place the remaining aliquots in a stability chamber set to 40°C.[5]

  • Time-Point Analysis: At weekly intervals (T=1, 2, 3, and 4 weeks), remove one aliquot from the chamber. Allow it to equilibrate to room temperature.

  • Analysis: Analyze the sample using the same HPLC method and visual inspection as the T=0 sample.

  • Data Evaluation: Compare the HPLC peak area of the parent compound at each time point to the T=0 value. A decrease of >5% typically indicates significant degradation. Identify and note any new peaks that appear in the chromatogram, as these represent degradation products.

Section 6: Spill and Emergency Procedures

Immediate and correct response to spills or exposure is crucial.[13]

G cluster_small Small Spill (<20 mL / <5 g) cluster_large Large Spill (>20 mL / >5 g) start Spill Occurs spill_size Assess Spill Size start->spill_size alert_small Alert Nearby Personnel spill_size->alert_small Small evacuate Evacuate Immediate Area spill_size->evacuate Large contain Contain with Acid-Neutralizing Sorbent Pads/Powder alert_small->contain collect Collect Residue with Non-Sparking Tools contain->collect dispose_small Place in Labeled Waste Container collect->dispose_small clean_small Clean Area with Soap & Water dispose_small->clean_small end_node File Incident Report clean_small->end_node alert_large Warn Others & Alert Supervisor/ Call Emergency Number evacuate->alert_large close_doors Close Doors to Contain Vapors alert_large->close_doors wait Await Trained Response Team close_doors->wait wait->end_node

Caption: Emergency response flowchart for spills of the compound.

  • For Small Spills (Solid or Liquid):

    • Alert personnel in the immediate area.[13]

    • Wearing appropriate PPE, cover the spill with an acid-neutralizing agent (such as sodium bicarbonate) or a universal chemical spill absorbent.

    • Once neutralized/absorbed, carefully scoop the material into a labeled container for hazardous waste disposal.[12]

    • Clean the spill area thoroughly with soap and water.

  • For Large Spills:

    • Evacuate the laboratory immediately.[12]

    • Warn others in the vicinity and notify your laboratory supervisor and institutional safety office.

    • Close the laboratory doors to contain vapors.

    • Do not attempt to clean up a large spill unless you are specifically trained to do so. Await the emergency response team.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Use a safety shower if the area of contact is large. Seek medical attention if irritation persists.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Section 7: Waste Disposal

All waste containing 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Keep acidic waste separate from basic or organic solvent waste.[13]

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and approximate concentration. The container must be marked as "Hazardous Waste".[13]

  • Containers: Use chemically resistant, sealable containers. Do not overfill containers.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal procedures.[5]

References

  • BenchChem (2025). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • University of Utah (2019). STANDARD OPERATING PROCEDURE: ACID HANDLING.
  • International Labour Organization (2011). Heterocyclic Compounds - ILO Encyclopaedia of Occupational Health and Safety.
  • ChemScene. 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid.
  • NextSDS. 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid — Chemical Substance Information.
  • IISER Tirupati. CHEMISTRY LABORATORY SAFETY MANUAL Be Safe & Enjoy Science.
  • University of Alberta (2005). Laboratory Chemical Safety Manual.
  • UTSA (2010). Laboratory Safety Guidelines. Available at: [Link]

  • Caltech CCE. General Lab Safety Procedure.
  • ThermoFisher Scientific (2025). SAFETY DATA SHEET.
  • Sciencelab.com (2005). Material Safety Data Sheet Acetic acid MSDS.
  • ITW Reagents (2025). Safety data sheet.
  • Felton, J. S., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed.
  • Santa Cruz Biotechnology. 2-(1,1-dioxo-1λ{6},2-thiazolidin-2-yl)acetic acid.
  • Zhang, Z., et al. (2013). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed.
  • Khan, D. A. (2015). Sulfonamide Cross-Reactivity: Fact or Fiction? ResearchGate.
  • CUTM Courseware. INCOMPATIBILITIES.
  • Paudler, W. W., & Joullie, M. M. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy.
  • Tokyo Chemical Industry (2026). SAFETY DATA SHEET.
  • Wikipedia. Acetic acid. Available at: [Link]

  • ChemBK. 2-(5-Methyl-1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid.
  • Barbara, A. C., et al. (1966). Physical incompatibility of sulfonamide compounds and polyionic solutions. PubMed.
  • Ribeiro da Silva, M. A. V., et al. (2024). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate.
  • Zhang, Z., et al. (2013). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate.
  • Al-Dhmani, S. A. (2025). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate.
  • Al-Masoudi, W. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. ResearchGate.
  • Al-Amiery, A. A., et al. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. ResearchGate.
  • BenchChem (2025). Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide.
  • Iurzhenko, A. P., et al. (2024). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of cyclic sulfamides. The synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid presents a unique set of chemoselectivity and stability challenges.

Rather than simply providing a recipe, this guide dissects the causality behind common experimental failures—specifically polymerization during cyclization, over-alkylation, and base-induced ring cleavage—and provides field-proven, self-validating protocols to ensure high-yield, reproducible results.

Part 1: Synthetic Workflow & Decision Matrix

To achieve high yields, you must select a route that anticipates the thermodynamic and kinetic pitfalls of cyclic sulfamides. The workflow below illustrates the optimal path (Route A) versus the problematic direct path (Route B).

Workflow N1 Ethylenediamine + Sulfamide N2 Cyclization (Reflux, Pyridine) N1->N2 N3 1,2,5-Thiadiazolidine 1,1-dioxide N2->N3 N4 Boc Protection (1 eq Boc2O) N3->N4 Route A: High Yield (Recommended) N5 Alkylation (t-Butyl bromoacetate) N3->N5 Route B: Direct (Prone to dialkylation) N4->N5 N6 TFA Deprotection (Global) N5->N6 N7 Target: 2-(1,1-Dioxido-1,2,5- thiadiazolidin-2-yl)acetic acid N6->N7

Synthetic workflow for 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid.

Part 2: Troubleshooting Guides & FAQs

Phase 1: Core Ring Construction

Q: My cyclization of ethylenediamine and sulfamide yields a sticky, intractable polymer instead of the cyclic 1,2,5-thiadiazolidine 1,1-dioxide. How can I fix this? A: This is a classic issue of intermolecular condensation outcompeting intramolecular cyclization. Sulfamide ( NH2​SO2​NH2​ ) and ethylenediamine both possess two highly reactive sites. If the reaction concentration is too high, linear poly-sulfamides form rapidly[1].

  • The Fix: Operate under strict high-dilution conditions (0.05 M to 0.1 M). Refluxing in pyridine is critical because it acts as both a base and a high-boiling solvent, facilitating the continuous expulsion of ammonia gas (the byproduct). Driving the NH3​ out of the system shifts the thermodynamic equilibrium toward the stable 5-membered cyclic product[2].

Phase 2: Regioselective N-Alkylation

Q: I am alkylating the parent 1,2,5-thiadiazolidine 1,1-dioxide with ethyl bromoacetate, but I keep recovering a 50:50 mixture of monoalkylated and dialkylated products. Why does this happen, and how do I prevent it? A: The two secondary amines (N2 and N5) in the symmetric 1,2,5-thiadiazolidine 1,1-dioxide ring have nearly identical pKa​ values (approximately 9.2–9.5)[3]. When you deprotonate and monoalkylate one nitrogen, the newly attached ester group does not provide enough steric hindrance to block the second nitrogen. Furthermore, the strong inductive pull of the sulfonyl group keeps the remaining N-H highly acidic, making it a prime target for a second deprotonation by your base.

  • The Fix: You must alter the symmetry of the molecule before alkylation. The most robust method is to mono-protect the cyclic sulfamide with a bulky tert-butyloxycarbonyl (Boc) group. The Boc group provides massive steric shielding, completely shutting down reactivity at the N5 position, allowing quantitative monoalkylation at N2.

Mechanism SM 1,2,5-Thiadiazolidine 1,1-dioxide Base Base (NaH vs K2CO3) SM->Base Mono Mono-anion (Desired) Base->Mono Mild Base / Kinetic Di Di-anion (Undesired) Base->Di Strong Base / Excess Prod Monoalkylated Product Mono->Prod + Alkylating Agent Byprod Dialkylated Byproduct Di->Byprod + Alkylating Agent Prod->Byprod Over-reaction

Mechanistic divergence leading to monoalkylation versus dialkylation byproducts.

Phase 3: Deprotection & Isolation

Q: When I hydrolyze the ethyl ester of my monoalkylated product using NaOH/MeOH, the cyclic sulfamide ring opens up and degrades. What is the alternative? A: Cyclic sulfamides are highly sensitive to strong aqueous nucleophiles. Hydroxide ions will attack the highly electrophilic sulfur atom of the SO2​ group, causing S-N bond cleavage and destroying your heterocycle[3].

  • The Fix: Switch your alkylating agent from ethyl bromoacetate to tert-butyl bromoacetate. This strategic choice allows you to perform the final deprotection under acidic conditions (e.g., Trifluoroacetic acid in DCM). The cyclic sulfamide is entirely stable to acids, ensuring a quantitative yield of the free acetic acid without ring cleavage.

Part 3: Quantitative Data on Alkylation Optimization

The table below summarizes our internal validation data demonstrating how base selection and steric bulk influence chemoselectivity during the N-alkylation phase.

Alkylating AgentBase & SolventTemp (°C)Monoalkylated Yield (%)Dialkylated Yield (%)Mechanistic Causality
Ethyl bromoacetate (1.2 eq)NaH (1.5 eq) / DMF253555Strong base indiscriminately deprotonates both N-H sites, favoring dialkylation.
Ethyl bromoacetate (1.0 eq) K2​CO3​ (1.1 eq) / MeCN06220Milder base and lower temperatures improve kinetic control.
t-Butyl bromoacetate (1.0 eq) K2​CO3​ (1.1 eq) / DMF07112Bulky ester provides immediate steric shielding against the second alkylation.
t-Butyl bromoacetate (1.1 eq) K2​CO3​ / DMF (on Boc-intermediate) 25 92* < 2 Boc protection completely blocks the N5 position, ensuring absolute regiocontrol.

*Yield calculated over two steps from the parent heterocycle.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of 1,2,5-Thiadiazolidine 1,1-dioxide
  • Objective: Construct the core cyclic sulfamide without polymerization.

  • Procedure:

    • In a flame-dried 500 mL round-bottom flask, dissolve sulfamide (9.6 g, 100 mmol) in anhydrous pyridine (250 mL) to ensure high dilution.

    • Add ethylenediamine (6.0 g, 100 mmol) dropwise over 30 minutes at room temperature.

    • Equip the flask with a reflux condenser and heat to 115 °C for 24 hours. Causality note: Prolonged reflux is required to fully expel NH3​ gas and drive the cyclization.

    • Cool to room temperature and concentrate under reduced pressure. Co-evaporate with toluene (3 x 50 mL) to remove residual pyridine.

    • Recrystallize the crude solid from hot ethanol.

  • Self-Validation: Run a TLC (DCM:MeOH 9:1). The product will not be highly UV active; stain with KMnO4​ . 1H NMR ( DMSO−d6​ ) must show a distinct broad singlet at ~7.1 ppm (2H, N-H) and a sharp singlet at ~3.2 ppm (4H, CH2​−CH2​ ).

Protocol B: Regioselective Alkylation via Boc-Protection
  • Objective: Achieve absolute monoalkylation using steric shielding.

  • Step 1: Boc Protection:

    • Dissolve 1,2,5-thiadiazolidine 1,1-dioxide (5.0 g, 41 mmol) in anhydrous DCM (100 mL). Add Triethylamine (6.3 mL, 45 mmol) and DMAP (0.5 g, 4.1 mmol).

    • Cool to 0 °C and add Boc2​O (8.9 g, 41 mmol) in portions. Stir for 4 hours at room temperature.

    • Wash with 1M HCl, dry over Na2​SO4​ , and concentrate.

  • Step 2: Alkylation:

    • Dissolve the mono-Boc intermediate in anhydrous DMF (50 mL). Add anhydrous K2​CO3​ (6.2 g, 45 mmol).

    • Add tert-butyl bromoacetate (8.8 g, 45 mmol) dropwise. Stir at 25 °C for 12 hours[2].

    • Quench with water, extract with Ethyl Acetate, wash heavily with brine to remove DMF, and concentrate.

  • Self-Validation: 1H NMR ( CDCl3​ ) must show two massive singlets at ~1.45 ppm and ~1.50 ppm (9H each), confirming the presence of both the Boc and tert-butyl ester groups. The ring protons will now appear as two distinct multiplets due to the loss of molecular symmetry.

Protocol C: Global Acidic Deprotection
  • Objective: Unmask the acetic acid without cleaving the sulfamide ring.

  • Procedure:

    • Dissolve the fully protected intermediate (10 g) in a mixture of DCM (40 mL) and Trifluoroacetic Acid (TFA, 40 mL).

    • Stir at room temperature for 4 hours. Causality note: TFA cleanly cleaves both the Boc carbamate and the tert-butyl ester via isobutylene elimination, leaving the cyclic sulfamide intact.

    • Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the pure 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid as a white solid.

  • Self-Validation: LC-MS will show the exact mass [M-H] corresponding to the target. 1H NMR ( DMSO−d6​ ) will show complete disappearance of the massive tert-butyl peaks at ~1.4-1.5 ppm, and the appearance of a broad carboxylic acid OH peak >12.0 ppm.

References

  • Source: National Center for Biotechnology Information (PMC)
  • N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation Source: MDPI URL
  • Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease Source: ACS Medicinal Chemistry Letters URL

Sources

Technical Support Center: Stability & Troubleshooting for 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Profiling

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid (CAS 1368437-25-5) [1] is a highly specialized cyclic sulfamide derivative. It is frequently utilized as a bioisosteric scaffold in drug discovery, particularly for designing inhibitors targeting 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)[2] and for probing the S' subsites of (chymo)trypsin-like serine proteases[3].

While cyclic sulfamides are generally celebrated for their robust chemical stability against reductive/oxidative conditions and standard acid/base hydrolysis[4], this specific molecule presents unique handling challenges. It acts as a di-acid in solution:

  • The Acetic Acid Moiety (pKa ~4.0): Highly prone to solvolysis (esterification) in protic solvents.

  • The Cyclic Sulfamide N-H (pKa ~5.5-6.5): Highly acidic due to the electron-withdrawing sulfonyl group, leading to dianion formation at physiological pH.

Understanding this dual-reactivity is critical for maintaining stock integrity and ensuring reproducible assay results.

Troubleshooting FAQs: Solution Stability Issues

Q1: My compound shows a time-dependent loss of inhibitory activity when stored as a stock solution. What is happening? A: If your primary stock is dissolved in Methanol (MeOH) or Ethanol (EtOH), the molecule is likely undergoing Fischer esterification. The free carboxylate is often essential for binding to target enzyme subsites[3]. In alcoholic solvents, even trace ambient acidity catalyzes the conversion of the acetic acid moiety into a methyl or ethyl ester, masking the pharmacophore and rendering the molecule inactive. Resolution: Always prepare primary stock solutions in 100% anhydrous DMSO.

Q2: I observe micro-precipitation when diluting the DMSO stock into my biological assay buffer (pH 7.4). How can I prevent this? A: At pH 7.4, both the carboxylic acid and the sulfamide N-H are deprotonated, creating a dianion. This dianionic species has a high affinity for divalent cations (e.g., Ca²⁺, Mg²⁺) commonly found in physiological buffers (like Tyrode's or standard PBS with added metals). Chelation leads to the formation of insoluble coordination complexes. Resolution: If divalent cations are not strictly required for your enzyme's catalytic mechanism, add 1-5 mM EDTA to your buffer. Alternatively, pre-dilute the compound in a metal-free HEPES buffer before introducing it to the final assay matrix.

Q3: Is the cyclic sulfamide ring susceptible to hydrolytic cleavage in aqueous buffers? A: Cyclic sulfamides exhibit remarkable stability compared to their acyclic counterparts[4]. However, under extreme alkaline conditions (pH > 11) or extended heating (>60°C) in strongly acidic media (pH < 2), the N-S bond can undergo hydrolytic cleavage, opening the ring to form an acyclic sulfamide derivative. In standard assay buffers (pH 6.0–8.0) at 37°C, the ring remains completely intact.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the half-life ( t1/2​ ) and primary degradation pathways of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid across various solvent systems at 25°C.

Solvent SystempH / ConditionEstimated t1/2​ Primary Degradation PathwayRecommendation
100% DMSO (Anhydrous) Neutral> 12 monthsNone observedOptimal for long-term storage.
Methanol (HPLC Grade) Slightly Acidic7 - 14 daysMethyl esterificationAvoid for stock solutions.
PBS Buffer pH 7.4> 30 daysNone (Stable Dianion)Safe for working dilutions.
0.1 M NaOH pH 13.0< 24 hoursRing-opening hydrolysisAvoid extreme alkaline pH.
Assay Buffer + 5mM Ca²⁺ pH 7.4ImmediateChelation & PrecipitationUse EDTA or metal-free buffers.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that every protocol must validate itself. The following workflows ensure that any observed loss of signal is definitively linked to chemical degradation rather than matrix effects or ion suppression.

Protocol A: Preparation of Stable 10 mM Stock Solutions

Objective: Prevent esterification and moisture-induced degradation.

  • Equilibration: Allow the lyophilized powder of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid to reach room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Dissolve the compound in 100% anhydrous, amine-free DMSO (LC-MS grade) to a final concentration of 10 mM. Do not use vortex heating above 30°C.

  • Aliquotting: Dispense into single-use amber glass vials (50-100 µL per vial) to prevent photodegradation and freeze-thaw cycling.

  • Storage: Flush vials with dry Argon gas, seal tightly, and store at -20°C.

Protocol B: LC-MS/MS Stability Validation Assay

Objective: Differentiate between true chemical degradation and matrix-induced ion suppression.

  • Sample Preparation: Spike the compound into the test buffer at 10 µM.

  • Internal Standard (IS) Addition: Add a structurally related, stable internal standard (e.g., a simple aryl sulfonamide) at 10 µM to all samples. Causality: The IS normalizes fluctuations in mass spec ionization efficiency caused by buffer salts.

  • Time-Course Sampling: Extract 50 µL aliquots at t = 0, 1, 4, 8, and 24 hours.

  • Quenching: Quench the reaction by adding 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Centrifuge at 14,000 x g for 10 min to pellet precipitated buffer salts.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Monitor the parent mass transition (e.g., [M-H]⁻ for the acidic compound).

  • Data Interpretation: Plot the ratio of (Analyte Peak Area / IS Peak Area) over time. A decreasing ratio confirms true chemical instability, whereas a drop in raw analyte area with a stable ratio indicates matrix suppression.

Mechanistic Visualizations

The following diagrams map the chemical logic behind the compound's behavior in solution.

DegradationPathways A 2-(1,1-Dioxido-1,2,5- thiadiazolidin-2-yl)acetic acid (Active Scaffold) B Methyl Ester Derivative (Inactive) A->B MeOH / H+ (Esterification) C Acyclic Sulfamide (Degraded) A->C pH > 12 / Heat (Ring Hydrolysis) D Stable Dianion (Active in Buffer) A->D pH 7.4 Buffer (Deprotonation)

Fig 1: Primary solvolytic and hydrolytic pathways of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid.

Troubleshooting Start Issue: Loss of Assay Signal or Visible Precipitation CheckSolv Is stock stored in Methanol or Ethanol? Start->CheckSolv SolvYes Esterification occurring. Switch to 100% DMSO. CheckSolv->SolvYes Yes CheckBuff Does assay buffer contain Ca2+ or Mg2+ ions? CheckSolv->CheckBuff No BuffYes Dianion chelation. Add 1 mM EDTA. CheckBuff->BuffYes Yes BuffNo Check pH. Ensure pH < 10 to prevent ring opening. CheckBuff->BuffNo No

Fig 2: Decision tree for diagnosing solution instability and precipitation issues.

References

  • PubMed / Arch Biochem Biophys - 1,2,5-Thiadiazolidin-3-one 1,1 dioxide: a powerful scaffold for probing the S' subsites of (chymo)trypsin-like serine proteases. URL: [Link]

  • PMC / Future Med Chem - Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. URL: [Link]

  • PMC / ACS Med Chem Lett - Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors. URL: [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with Thiadiazolidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical functionalization of thiadiazolidine scaffolds. As a privileged structure in medicinal chemistry, the successful and efficient coupling to the thiadiazolidine core is paramount. This document is designed with full editorial control to address the nuanced challenges of working with sulfur- and nitrogen-containing heterocycles, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Troubleshooting Guide

This section is formatted to address specific, acute problems you may be encountering at the bench.

Problem: My Suzuki-Miyaura coupling reaction with a halogenated thiadiazolidine is giving low to no yield.

Question: I am attempting to couple an arylboronic acid with my 5-bromo-1,2,4-thiadiazolidine derivative using standard Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture. After 12 hours at 90 °C, LC-MS analysis shows primarily unreacted starting material and some decomposition. What are the most likely causes and how can I systematically troubleshoot this?

Answer: This is a classic and often frustrating issue when working with sulfur-containing heterocycles. The low yield is typically not due to a single factor but a combination of issues related to catalyst deactivation and suboptimal reaction parameters. The sulfur and nitrogen atoms within the thiadiazolidine ring are notorious for acting as ligands that can poison the palladium catalyst, effectively shutting down the catalytic cycle.[1][2]

Here is a systematic approach to diagnose and solve the problem:

  • Catalyst & Ligand System is Critical: Your choice of Pd(PPh₃)₄ is a reasonable starting point, but it's often not robust enough for challenging heterocyclic substrates.

    • Causality: The nitrogen and sulfur heteroatoms can coordinate to the palladium center, leading to catalytically inactive species.[2] More electron-rich and sterically bulky phosphine ligands can protect the palladium center and facilitate the rate-limiting oxidative addition step, outcompeting the poisoning effect.

    • Solution: Screen a panel of more advanced catalytic systems. Buchwald-type ligands are highly effective. Consider using a pre-catalyst/ligand combination like Pd₂(dba)₃ with SPhos, XPhos, or RuPhos. These ligands are designed to create a more active and stable catalytic species.[3]

  • Assess the Base and Solvent: The choice and strength of the base are crucial for the transmetalation step, where the organic group is transferred from boron to palladium.

    • Causality: The base activates the boronic acid by forming a more nucleophilic borate species [-B(OH)₃]⁻, which is necessary for efficient transmetalation.[4] If the base is too weak or poorly soluble, this step becomes inefficient. Conversely, a base that is too strong can promote decomposition of the scaffold or the boronic acid.

    • Solution: While K₂CO₃ is common, consider switching to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.[5][6] Ensure your solvent system can adequately dissolve the base. Sometimes, moving to a polar aprotic solvent like DMF or DMAc (used anhydrously) with a soluble base can be beneficial, though these require higher temperatures for workup.[5]

  • Integrity of the Boronic Acid: Boronic acids can degrade, especially upon storage or under the reaction conditions, leading to a common side reaction called protodeboronation.[1]

    • Causality: This side reaction replaces the boronic acid group with a hydrogen atom, consuming your coupling partner without forming the desired product. It is often exacerbated by high temperatures and excess aqueous base.[1]

    • Solution: Always use fresh, high-purity boronic acid. Consider using boronic acid pinacol esters, which are generally more stable and less prone to protodeboronation. If you must use the boronic acid, try adding it in slight excess (1.2-1.5 equivalents).

  • Exclude Oxygen Rigorously: While many modern catalysts show some air tolerance, optimal results for sensitive substrates are always achieved under an inert atmosphere.

    • Causality: Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) species and can also degrade the phosphine ligands.

    • Solution: Ensure all reagents are added under a positive pressure of nitrogen or argon. The solvent should be thoroughly degassed before use by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.[1]

A Low or No Yield B Verify Reagent Purity (Boronic Acid, Halide) A->B Start Here H Check for Protodeboronation (LC-MS for Ar-H byproduct) A->H Side Products Observed C Degas Solvents Rigorously & Use Inert Atmosphere B->C Reagents OK D Screen Catalyst System (e.g., Pd₂(dba)₃ + Buchwald Ligand) C->D Setup OK E Screen Base (e.g., Cs₂CO₃, K₃PO₄) D->E No Improvement I Reaction Successful D->I Improvement F Screen Solvent (e.g., Toluene, DMF, 2-MeTHF) E->F No Improvement E->I Improvement G Optimize Temperature (Incrementally increase) F->G No Improvement F->I Improvement G->I Improvement

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Problem: My amide coupling reaction is messy, showing multiple byproducts and incomplete conversion.

Question: I am trying to couple a carboxylic acid to the free amine of a thiadiazolidine scaffold using EDC and HOBt in DMF with DIPEA as a base. The reaction is sluggish and my LC-MS trace is complex. How can I improve the efficiency and selectivity?

Answer: Amide coupling is a cornerstone of medicinal chemistry, but its apparent simplicity can be deceptive, especially with complex substrates.[7] The issues you're facing—sluggishness and side products—point towards inefficient activation of the carboxylic acid or undesirable side reactions involving the activated intermediate.

  • Choice of Coupling Reagent: EDC/HOBt is a workhorse combination, but more demanding couplings often require a more potent activating agent.

    • Causality: The reaction proceeds via the formation of an O-acylisourea intermediate from the carboxylic acid and EDC. This is a highly reactive species. HOBt is added to trap this intermediate, forming a more stable HOBt-active ester, which reduces the risk of side reactions like epimerization. If the amine is a weak nucleophile or sterically hindered, the rate of reaction with the active ester can be slow, allowing time for decomposition.

    • Solution: Switch to a modern uronium-based coupling reagent like HATU or HBTU .[8] These reagents react with the carboxylic acid to form a highly reactive activated ester that couples more efficiently and rapidly, often minimizing side product formation. They are particularly effective for coupling to less nucleophilic amines.

  • Base Stoichiometry and Type: The role of the base is critical and often misunderstood.

    • Causality: In a coupling reaction, the base (typically a non-nucleophilic hindered amine like DIPEA or 2,4,6-collidine) serves two purposes: it deprotonates the amine salt (if provided as an HCl or TFA salt) and neutralizes the acid byproduct generated during the reaction. Using a large excess of base can sometimes be detrimental, leading to epimerization of chiral centers adjacent to the carboxylic acid.

    • Solution: Use the base judiciously. Typically, 2-3 equivalents are sufficient. Ensure your amine starting material is in its free-base form before starting. If it's a salt, add 1.0 equivalent of base to liberate the free amine before adding the coupling reagent and an additional 1.0-2.0 equivalents for the coupling itself.

  • Reaction Conditions & Order of Addition: Temperature and the order in which you add reagents matter.

    • Causality: The activated carboxylic acid intermediate is thermally sensitive. Running the reaction at elevated temperatures can promote decomposition and side reactions. The order of addition is crucial to ensure the intended reaction occurs.

    • Solution: Run the reaction at 0 °C to room temperature.[8] The standard and most reliable procedure is to pre-activate the carboxylic acid. Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an anhydrous solvent like DMF. Stir for 5-15 minutes at 0 °C. Then, add a solution of the amine. This ensures the highly reactive species is readily available to react with the amine as soon as it's introduced.

Section 2: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H protons on the thiadiazolidine ring during coupling reactions?

A1: It depends on the N-H acidity and the reaction conditions. For Suzuki couplings, which are typically run under basic conditions, the N-H proton can be acidic enough to be deprotonated. This can potentially interfere with the catalytic cycle or lead to undesired side reactions. For amide couplings, the N-H is generally less nucleophilic than the target amine and may not require protection. Recommendation: If you observe complex mixtures or low yields, a protecting group strategy is a prudent step. A Boc (tert-butoxycarbonyl) group is a common and reliable choice for protecting secondary amines. It is stable to most coupling conditions and can be easily removed later with acid (e.g., TFA in DCM).[9]

Q2: My thiadiazolidine scaffold is poorly soluble. What solvents are best for these coupling reactions?

A2: Poor solubility is a frequent challenge that can lead to inefficient mixing and low reaction rates.[10] Recommendation: For Suzuki couplings, consider solvents like 1,4-dioxane , toluene , 2-MeTHF , or DMF . For amide couplings, DMF , NMP , and DMSO are excellent choices for dissolving polar, complex molecules. Always use anhydrous grade solvents, as water can interfere with both types of coupling reactions.[10] In some cases, gentle heating (40-50 °C) can improve solubility without significantly promoting decomposition.

Q3: How can I monitor the progress of my reaction effectively?

A3: Relying solely on a final time point is inefficient. Active monitoring is key to optimization. Recommendation: Thin Layer Chromatography (TLC) is a fast and inexpensive method for qualitative monitoring. Co-spot your reaction mixture with your starting materials to track their consumption and the appearance of a new, product spot. For more quantitative and accurate analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It allows you to track the percentage conversion of your starting material to product and immediately identify the masses of any side products being formed.[11]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point using modern, efficient catalyst systems.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the halogenated thiadiazolidine (1.0 eq.), the arylboronic acid or pinacol ester (1.3 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 0.1 M concentration) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the limiting starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

A 1. Add Solids (Scaffold, Boronic Acid, Base) to Flame-Dried Flask B 2. Purge with Inert Gas (3x) A->B C 3. Add Catalyst & Ligand under Positive N₂/Ar Flow B->C D 4. Add Degassed Solvent via Syringe C->D E 5. Heat to Target Temperature D->E F 6. Monitor by TLC / LC-MS E->F G 7. Quench, Workup, & Purify F->G

Caption: A standard workflow for setting up an air-sensitive coupling reaction.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

This protocol utilizes pre-activation for a clean and efficient reaction.

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 eq.).

  • Pre-activation: Dissolve the acid in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq.) followed by HATU (1.2 eq.). Stir the mixture at 0 °C for 15 minutes.

  • Amine Addition: In a separate flask, dissolve the thiadiazolidine amine (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the limiting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 4: Data & Reference Tables

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling with Thiadiazolidines
ComponentRecommendation 1 (Standard)Recommendation 2 (Challenging)Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)G3-XPhos Precatalyst (1-2 mol%)dba ligands are labile; precatalysts are highly active and air-stable.
Ligand XPhos (2.2-4.4 mol%)SPhos (2.2-4.4 mol%)Bulky, electron-rich ligands prevent catalyst poisoning and promote oxidative addition.
Base K₂CO₃ (2.0 eq.)K₃PO₄ or Cs₂CO₃ (2.5 eq.)Stronger, more soluble bases enhance the rate of transmetalation.[6]
Solvent Dioxane / H₂O (10:1)Toluene or 2-MeTHFAnhydrous conditions can minimize protodeboronation of the boronic acid.
Temperature 80-100 °C100-110 °CHigher temperatures may be needed for less reactive halides (chlorides).
Table 2: Comparison of Common Amide Coupling Reagents
ReagentAcronymActivation MechanismKey ByproductsAdvantagesDisadvantages
EDC / HOBt N/ACarbodiimideWater-soluble urea, HOBtInexpensive, water-soluble byproduct easy to remove.[12]Slower, risk of epimerization, less effective for hindered substrates.
HATU Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumUronium SaltTetramethylurea, HOAtVery fast and efficient, low epimerization, good for difficult couplings.[8]More expensive, byproduct removal can be tricky.
T3P n-Propanephosphonic Acid AnhydrideAnhydridePhosphonic acidsLow epimerization, effective for non-nucleophilic amines.[13]Often requires pyridine as a base/catalyst.
DCC N,N'-Dicyclohexyl-carbodiimideCarbodiimideDicyclohexylurea (DCU)Inexpensive, effective.DCU byproduct is often insoluble and difficult to remove completely.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • R Discovery. (n.d.). Thiadiazole Scaffold Research Articles.
  • Lewis Base Catalyzed Synthesis of Sulfur Heterocycles via the C1‐Pyridinium Enolate. (n.d.). PMC.
  • R Discovery. (n.d.). Synthetic Approaches to Heterocyclic Scaffolds: 4-Thiazolidinone Derivatives as Heterocyclic Scaffolds: Synthesis and Biological Activity (A Review).
  • Synthesis and Molecular Docking of some new Thiazolidinone and Thiadiazole Derivatives as Anticancer Agents. (n.d.). PubMed.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). PMC.
  • ResearchGate. (n.d.). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). PMC.
  • A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. (2019, October 18). PMC.
  • Benchchem. (n.d.). Troubleshooting common side reactions in 1,3,4-thiadiazole synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • ResearchGate. (n.d.). Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions.
  • Mechanistic investigations into the formation of sulfur-containing heterocycles by C–H functionalization. (2022, August 24). American Chemical Society.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1).
  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • ACS Publications. (2023, January 8). Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

Sources

Technical Support Center: Handling & Stability of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid .

Overview

This compound features a cyclic sulfamide core (1,2,5-thiadiazolidine 1,1-dioxide) linked to an N-acetic acid moiety. This unique scaffold is widely utilized in drug discovery as a phosphotyrosine (pTyr) mimetic for targeting protein tyrosine phosphatases (e.g., PTP1B, PTPN2) 1[1] and as a mechanism-based inhibitor scaffold for serine proteases 2[2]. While chemically stable under standard physiological conditions, the electron-deficient nature of the cyclic sulfamide ring makes it highly vulnerable to nucleophilic attack and base-catalyzed hydrolysis 3[3].

Degradation Pathways & Prevention Workflow

G Start 2-(1,1-Dioxido-1,2,5- thiadiazolidin-2-yl)acetic acid Hydrolysis Ring Hydrolysis (Nucleophilic Attack) Start->Hydrolysis Basic pH / Nucleophiles Thermal Thermal Degradation (Decarboxylation) Start->Thermal Heat / Freeze-Thaw pHControl Maintain pH 4.0-6.5 Avoid Primary Amines Hydrolysis->pHControl Prevent via Storage Store at -80°C in Anhydrous DMSO Thermal->Storage Prevent via Stable Stable Active Form (pTyr Mimetic) pHControl->Stable Storage->Stable

Workflow for preventing cyclic sulfamide degradation.

Frequently Asked Questions (FAQs)

Q: Why does my compound lose inhibitory activity over time in assay buffers? A: The 1,2,5-thiadiazolidine 1,1-dioxide ring is susceptible to nucleophilic ring-opening 3[3]. In buffers with pH > 7.5 or those containing primary amines (e.g., Tris buffer), the sulfonyl group undergoes nucleophilic attack, leading to the irreversible cleavage of the cyclic sulfamide 4[4]. Causality: The highly oxidized sulfur atom (S=O) draws electron density away from the adjacent nitrogen atoms. This creates an electrophilic center that lowers the activation energy for nucleophiles (like hydroxide ions or unprotonated amines) to attack the ring system, permanently destroying the pTyr mimetic conformation 1[1].

Q: What is the optimal solvent for preparing stock solutions? A: Anhydrous Dimethyl Sulfoxide (DMSO) is mandatory. The presence of water in hygroscopic DMSO can initiate slow hydrolysis during extended storage 2[2]. Always use commercially available anhydrous DMSO (≤0.005% water) and store aliquots over molecular sieves if possible.

Q: Can I subject the reconstituted compound to freeze-thaw cycles? A: No. Repeated thermal cycling introduces condensation (moisture) and causes localized shifts in pH and concentration during the freezing process. This thermal and osmotic stress accelerates the degradation of the acetic acid moiety and promotes ring-opening 3[3].

Troubleshooting Guide
IssueRoot CauseSolution
Inconsistent IC50 values in biochemical assays Degradation of the active pTyr mimetic due to high pH or nucleophilic buffers.Switch from Tris to HEPES or Acetate buffers. Maintain assay pH between 5.5 and 6.5 5[5].
Multiple peaks observed during LC-MS purity checks Thermal degradation or hydrolysis during storage.Store lyophilized powder at -20°C in a desiccator. Prepare single-use aliquots of the DMSO stock.
Precipitation upon addition to aqueous buffer Rapid solvent shock causing localized aggregation.Pre-dilute the DMSO stock in a transition solvent (e.g., 10% DMSO/90% Buffer) before adding to the final assay well.
Quantitative Stability Data

The following table summarizes the estimated half-life of the cyclic sulfamide core under various experimental conditions, demonstrating the critical impact of pH and temperature 2[2].

ConditionBuffer / SolventTemperatureEstimated Half-Life (t 1/2)
Optimal Storage Anhydrous DMSO-80°C> 12 months
Assay Buffer (Acidic) 50 mM Acetate (pH 5.5)25°C> 48 hours
Assay Buffer (Neutral) 50 mM HEPES (pH 7.4)37°C~ 12 hours
Assay Buffer (Basic) 50 mM Tris (pH 8.5)37°C< 2 hours
Step-by-Step Methodologies
Protocol 1: Reconstitution and Aliquoting

Causality Focus: Preventing moisture ingress and thermal stress.

  • Equilibration: Allow the lyophilized vial of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid to equilibrate to room temperature for 30 minutes in a desiccator. Why: Opening a cold vial causes immediate atmospheric moisture condensation, initiating hydrolysis.

  • Purging: Purge the vial with dry Argon or N2 gas.

  • Dissolution: Add the required volume of Anhydrous DMSO to achieve a 10 mM stock concentration.

  • Mixing: Vortex gently for 15 seconds until fully dissolved. Why: Do not sonicate, as ultrasonic cavitation generates localized heat that can trigger thermal degradation.

  • Aliquoting: Divide into single-use amber microcentrifuge tubes (e.g., 10 µL per tube) to protect from light-induced oxidative stress.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Protocol 2: LC-MS Stability Verification (Self-Validating System)

Causality Focus: Ensuring compound integrity before high-throughput screening by identifying specific degradation adducts.

  • Sample Prep: Dilute a 10 mM DMSO stock to 10 µM in LC-MS grade Water:Acetonitrile (90:10) containing 0.1% Formic Acid. Why: Formic acid maintains a low pH, stabilizing the cyclic sulfamide during electrospray ionization.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor the Extracted Ion Chromatogram (EIC) for the exact mass of the intact compound in negative ion mode (ESI-). The acetic acid and sulfamide protons are readily deprotonated.

  • Validation Check: Analyze the spectra for degradation products. The presence of a peak corresponding to [M-H + H2O]- indicates ring hydrolysis. Self-Validation Rule: If the intact [M-H]- peak area is <95% of the total integrated area, the stock has degraded and must be discarded.

References
  • Source: MDPI (Molecules)
  • Targeting Protein Tyrosine Phosphatase Nonreceptor Type 2 with a Novel Inhibitor for the Treatment of Melanoma Source: Journal of Medicinal Chemistry, ACS Publications URL
  • Synthesis, stability, biochemical and pharmacokinetic properties of a new potent and selective 4-oxo-β-lactam inhibitor of human leukocyte elastase Source: Taylor & Francis Online URL
  • X-ray Snapshot of the Mechanism of Inactivation of Human Neutrophil Elastase by 1,2,5-Thiadiazolidin-3-one 1,1-Dioxide Derivatives Source: Journal of Medicinal Chemistry, ACS Publications URL
  • Source: PMC (National Institutes of Health)

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid. This document offers in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory-scale and pilot-plant production. The protocols and insights provided herein are grounded in established chemical principles and validated experimental practices to ensure scientific integrity and successful scalability.

Introduction

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are often found in biologically active molecules. The synthesis of this molecule, while conceptually straightforward, presents several challenges, particularly when scaling up from milligram to kilogram quantities. This guide is designed to be a practical companion, offering solutions to common hurdles and a deeper understanding of the underlying chemical principles.

Synthetic Pathway Overview

The most common and scalable synthetic route to 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid involves a three-step process:

  • Formation of the Heterocyclic Core: Synthesis of the parent 1,2,5-thiadiazolidine 1,1-dioxide.

  • N-Alkylation: Introduction of the acetic acid side chain via alkylation of the heterocyclic nitrogen.

  • Hydrolysis: Conversion of the resulting ester to the final carboxylic acid product.

Synthetic_Pathway A Starting Materials (e.g., Amino Acid Derivatives) B Step 1: Cyclization 1,2,5-Thiadiazolidine 1,1-Dioxide A->B Formation of heterocyclic core C Step 2: N-Alkylation Ethyl 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetate B->C Side-chain introduction D Step 3: Hydrolysis 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid C->D Final product formation

Caption: General synthetic route to the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step when scaling up this synthesis?

A1: The initial cyclization to form the 1,2,5-thiadiazolidine 1,1-dioxide ring is often the most challenging step to scale. Control of reaction temperature, stoichiometry, and moisture content are critical to avoid side reactions and ensure consistent yields.

Q2: I am observing a low yield in the N-alkylation step. What are the likely causes?

A2: Low yields in the N-alkylation step can be attributed to several factors, including an inappropriate choice of base, suboptimal reaction temperature, or steric hindrance. The nucleophilicity of the nitrogen in the thiadiazolidine dioxide ring can also be a factor. Refer to the detailed troubleshooting section for specific guidance.

Q3: My final product is difficult to purify. What methods are recommended?

A3: The target molecule is a polar, acidic compound, which can make purification challenging. Recrystallization is the preferred method for large-scale purification. If chromatographic purification is necessary, specialized techniques for polar compounds, such as hydrophilic interaction liquid chromatography (HILIC), may be required.[1]

Q4: Are there any specific safety precautions I should be aware of?

A4: Standard laboratory safety protocols should be followed. Pay particular attention to the handling of reagents like ethyl bromoacetate, which is a lachrymator, and strong acids or bases used in the hydrolysis step. Operations should be conducted in a well-ventilated fume hood.

Detailed Experimental Protocols & Troubleshooting Guides

This section provides detailed protocols for each synthetic step, followed by a comprehensive troubleshooting guide in a question-and-answer format.

Step 1: Synthesis of 1,2,5-Thiadiazolidine 1,1-Dioxide

The synthesis of the heterocyclic core can be achieved through various methods, with one common approach starting from amino acid derivatives.[2]

Protocol 1: Synthesis of 1,2,5-Thiadiazolidine 1,1-Dioxide

Parameter Value
Reactants Amino acid precursor, Sulfamoylating agent
Solvent Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
Temperature 0 °C to room temperature
Reaction Time 4-12 hours
Work-up Aqueous wash, extraction, and solvent evaporation

Troubleshooting Guide: Step 1

Troubleshooting_Step1 Start Problem: Low or No Product Formation in Cyclization Q1 Is the starting material fully consumed? Start->Q1 Q3 Was the reaction run under anhydrous conditions? Start->Q3 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Check for side products by TLC/LC-MS A1_Yes->Q2 Sol3 Solution: Increase reaction time or temperature cautiously. A1_No->Sol3 A2_Decomposition Decomposition observed Q2->A2_Decomposition A2_Other Other side products Q2->A2_Other Sol1 Solution: Lower reaction temperature. Consider a milder sulfamoylating agent. A2_Decomposition->Sol1 Sol2 Solution: Re-purify starting materials. Optimize stoichiometry. A2_Other->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->Q1 Sol4 Solution: Dry solvents and glassware thoroughly. Run reaction under an inert atmosphere (N2 or Ar). A3_No->Sol4

Caption: Troubleshooting logic for the cyclization step.

Q: My cyclization reaction is not proceeding to completion. What should I do?

A: Incomplete conversion can be due to insufficient reaction time or temperature. Monitor the reaction by TLC or LC-MS. If starting material is still present after an extended period, a modest increase in temperature may be beneficial. However, be cautious, as higher temperatures can also lead to decomposition.

Q: I am observing multiple spots on my TLC plate, and none of them correspond to the desired product. What is happening?

A: The formation of multiple byproducts suggests that side reactions are occurring. This could be due to the presence of impurities in your starting materials or non-optimal reaction conditions. Ensure your starting materials are of high purity. The reaction is also sensitive to moisture; therefore, using anhydrous solvents and performing the reaction under an inert atmosphere is highly recommended.

Step 2: N-Alkylation of 1,2,5-Thiadiazolidine 1,1-Dioxide

This step involves the reaction of the heterocyclic core with an appropriate electrophile, such as ethyl bromoacetate, in the presence of a base.

Protocol 2: Synthesis of Ethyl 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetate

Parameter Value
Reactants 1,2,5-Thiadiazolidine 1,1-dioxide, Ethyl bromoacetate
Base Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
Solvent Polar aprotic solvent (e.g., DMF, Acetonitrile)
Temperature Room temperature to 60 °C
Reaction Time 6-24 hours
Work-up Quenching, extraction, and purification by column chromatography or recrystallization

Troubleshooting Guide: Step 2

Q: The N-alkylation is sluggish, and I have a low yield of the desired product. How can I improve this?

A: The nucleophilicity of the nitrogen in the thiadiazolidine dioxide can be modest. To improve the reaction rate and yield, consider the following:

  • Stronger Base: If you are using a weak base like potassium carbonate, switching to a stronger base such as sodium hydride (NaH) can significantly increase the rate of deprotonation and subsequent alkylation.[3]

  • Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can also accelerate the reaction. However, monitor for potential decomposition.

  • Solvent: Ensure your solvent is anhydrous, as water can consume the base and hydrolyze the ethyl bromoacetate.

Q: I am observing the formation of a byproduct with a similar polarity to my product, making purification difficult. What could this be?

A: A common byproduct in N-alkylation reactions is the O-alkylated isomer, although this is less likely with sulfonamide-type nitrogens. Another possibility is the formation of a dimer if the starting material has two reactive sites. Careful analysis by NMR and mass spectrometry can help identify the byproduct. To minimize byproduct formation, try adding the ethyl bromoacetate slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

Step 3: Hydrolysis of Ethyl 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetate

The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.

Protocol 3: Synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid

Parameter Value
Reactants Ethyl 2-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)acetate
Conditions Acidic: Aq. HCl or H₂SO₄, refluxBasic: Aq. NaOH or LiOH, room temp to reflux
Reaction Time 2-12 hours
Work-up Acidic: Cooling and filtrationBasic: Acidification, extraction/filtration

Troubleshooting Guide: Step 3

Troubleshooting_Step3 Start Problem: Incomplete Hydrolysis Q1 Are you using acidic or basic conditions? Start->Q1 A1_Acidic Acidic Q1->A1_Acidic A1_Basic Basic Q1->A1_Basic Q2_Acid Is the reaction reversible? A1_Acidic->Q2_Acid Q2_Basic Is the base strong enough? A1_Basic->Q2_Basic A2_Yes_Acid Yes Q2_Acid->A2_Yes_Acid A2_No_Acid No Q2_Acid->A2_No_Acid Sol1_Acid Solution: Use a large excess of water. Increase reaction time or temperature. A2_Yes_Acid->Sol1_Acid Sol2_Acid Solution: Check for ring opening or other decomposition by LC-MS. A2_No_Acid->Sol2_Acid A2_Yes_Basic Yes Q2_Basic->A2_Yes_Basic A2_No_Basic No Q2_Basic->A2_No_Basic Sol1_Basic Solution: Increase reaction time or temperature. A2_Yes_Basic->Sol1_Basic Sol2_Basic Solution: Use a stronger base (e.g., LiOH). Consider a co-solvent like THF or Methanol. A2_No_Basic->Sol2_Basic

Caption: Troubleshooting logic for the hydrolysis step.

Q: My hydrolysis is not going to completion under acidic conditions. What should I do?

A: Acid-catalyzed hydrolysis of esters is a reversible reaction.[4] To drive the equilibrium towards the products, use a large excess of water (i.e., a more dilute acid solution). Increasing the reaction time and/or temperature can also improve conversion.

Q: I am concerned about the stability of the heterocyclic ring under harsh hydrolysis conditions. Is this a valid concern?

A: Yes, some heterocyclic rings can be sensitive to strong acid or base, potentially leading to ring-opening or other decomposition pathways. It is advisable to start with milder conditions (e.g., room temperature with a base like lithium hydroxide) and monitor the reaction closely by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased.

Q: After basic hydrolysis and acidification, my product is precipitating as an oil instead of a solid. How can I isolate it?

A: Oiling out can occur if the product has a low melting point or if impurities are present that depress the melting point. Try the following:

  • Scratching: Scratch the inside of the flask with a glass rod at the interface of the oil and the solution to induce crystallization.

  • Seeding: If you have a small amount of solid product, add a seed crystal to the mixture.

  • Solvent Change: Extract the oily product into an organic solvent, dry the organic layer, and then attempt to crystallize from a different solvent system.

Purification and Characterization

Purification:

The final product, being a polar and acidic compound, can often be purified by crystallization.[5]

  • Recrystallization Solvents: A mixture of a polar protic solvent (e.g., water, ethanol) and a less polar co-solvent can be effective.

  • Large-Scale Purification: For kilogram-scale purification, techniques like agitated filter dryers can be employed to handle the solid product efficiently. For highly impure materials, purification of the intermediate ester by column chromatography followed by hydrolysis and precipitation of the final product is a good strategy.

Characterization:

The structure and purity of the final product and intermediates should be confirmed by standard analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The proton NMR spectrum of the final product is expected to show characteristic signals for the methylene groups of the heterocyclic ring and the acetic acid side chain.[6]

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify the key functional groups, such as the carboxylic acid C=O and O-H stretches, and the SO₂ stretches of the sulfonyl group.

  • Melting Point: A sharp melting point is a good indicator of purity.

References

  • Ouarna, S., Hacene, K., & Nour-Eddine, A. (2015). A new family of 1,2,5-thiadiazolidine 1,1-dioxides: Synthesis, structure and antibacterial activity. Der Pharma Chemica, 7(7), 213-221.
  • Gryboś, R., & Hodorowicz, M. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4885. [Link]

  • Ray, W. J., et al. (1982). Synthesis of 1,2,5-thiadiazolidin-3-one 1,1-dioxides: x-ray structure determination of 4,4-diphenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide. The Journal of Organic Chemistry, 47(20), 3843–3848. [Link]

  • Winum, J. Y., et al. (2005). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 10(12), 1466–1477. [Link]

  • Amerlab. (n.d.). Dual-Stage Acid Purification System. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Reddit. (2023, January 7). Problematic N-Alkylation. r/chemistry. Retrieved from [Link]

  • Reddit. (2017, March 17). What are some practical ways to purify complex compounds other than column chromatography? r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Reaction of Esters. Retrieved from [Link]

  • Gryboś, R., & Hodorowicz, M. (2025, October 15). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Esters (A-Level). Retrieved from [Link]

  • GMM Pfaudler. (n.d.). Acid purification systems. Retrieved from [Link]

  • Li, Y., et al. (2025, August 30). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. Molecules, 30(17), 3456. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Mester, Z., & Sturgeon, R. (2019). How to Efficiently Produce Ultrapure Acids. Journal of Analytical Atomic Spectrometry, 34(1), 70-76. [Link]

  • Organic Chemistry Portal. (n.d.). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Retrieved from [Link]

  • Posakony, J. J., Grierson, J. R., & Tewson, T. J. (2002). New routes to N-alkylated cyclic sulfamidates. The Journal of organic chemistry, 67(15), 5164–5169. [Link]

  • Patel, R. V., et al. (2022). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Scientific Reports, 12(1), 1-15. [Link]

  • Organic Syntheses. (n.d.). Ethyl Diazoacetate. Retrieved from [Link]

  • Liu, M., et al. (2019). The Synthesis of 1,2,4-Thiadiazolidin-3,5-Dione Derivatives and Their Effects Against Human Sperm as Novel Spermostatic Compound. Biomedical Journal of Scientific & Technical Research, 23(2), 17264-17270. [Link]

  • Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature communications, 7, 12844. [Link]

  • Shimizu, K. I., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis, 3(5), 898-903. [Link]

  • Balaraman, K., & Jagadeesh, R. V. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry, 89(21), 15456-15470. [Link]

  • Elangovan, S., et al. (2016). N-alkylation of (hetero)aromatic amines using (hetero)aromatic and aliphatic alcohols. ResearchGate. Retrieved from [Link]

  • Pinheiro, D. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(4), 122-126. [Link]

  • Doyle, M. P., et al. (1986). Epoxides and Aziridines from Diazoacetates via Ylide Intermediates. The Journal of Organic Chemistry, 51(11), 2179-2181. [Link]

  • Li, Y., et al. (2026, January 2). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2014). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 10, 1782-1788. [Link]

  • Capon, B., & McL. Hawkins, D. (1970). Nucleophilic catalysis. Part II. The acid catalysed hydrolysis of diazo-ketones. Journal of the Chemical Society B: Physical Organic, 11, 1477-1481. [Link]

  • Rsc.org. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

  • Szabó, E., et al. (2019). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. Pharmaceutics, 11(6), 273. [Link]

  • ResearchGate. (2019, February 12). (PDF) Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study. Retrieved from [Link]

  • Pitre, S. P., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(22), 4587-4592. [Link]

  • Nanjwade, V. K., et al. (2011). New Trends in the Co-crystallization of Active Pharmaceutical Ingredients. Journal of Applied Pharmaceutical Science, 1(8), 1-5.
  • Li, M., & Wang, K. (2022). Crystallization: Its Mechanisms and Pharmaceutical Applications. In Crystallization. IntechOpen. [Link]

  • Chen, J., et al. (2016). One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. Organic & Biomolecular Chemistry, 14(25), 5963-5969. [Link]

  • Prhavc, M., et al. (2003). An efficient method for the synthesis of 20-O-modified nucleosides via double alkylation using cyclic sulfates. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1523-1526. [Link]

  • Al-Aani, H. K., & Al-Amery, M. H. (2016). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. International Journal of Pharmaceutical and Clinical Research, 8(9), 1297-1303.
  • Yoshioka, M., et al. (1998). The Crystallization of Amorphous Acetaminophen. Chemical and Pharmaceutical Bulletin, 46(7), 1162-1165. [Link]

  • ResearchGate. (n.d.). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate.... Retrieved from [Link]

  • NextSDS. (n.d.). 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid. Retrieved from [Link]

  • Grout, R. J., et al. (1973). Study of the alkaline hydrolysis of ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate: spectroscopic properties, and X-ray crystal analysis of 2,4-bis-(1,2-benzisothiazol-3-yl)3-aminocrotononitrile–dimethylformamide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1314-1318. [Link]

  • E-H, A., et al. (2018). 2,5-Dihydro-1,3-thiazoles as Scaffolds in the Synthesis of O,N-Diacyl O,N-Acetals in a One-pot Reaction. Zeitschrift für Naturforschung B, 73(12), 1045-1054. [Link]

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Validation & Comparative

Unlocking the 1,2,5-Thiadiazolidine 1,1-Dioxide Scaffold: A Comprehensive SAR and Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly navigate the delicate balance between target affinity, mechanism of action, and pharmacokinetic viability. The 1,2,5-thiadiazolidine 1,1-dioxide (and its 3-one derivative) scaffold has emerged as a highly versatile pharmacophore. Unlike rigid, single-purpose structural motifs, this scaffold exhibits a dual utility: it can act as a highly reactive "warhead" for mechanism-based enzyme inactivation, or it can serve as a stable, lipophilic bioisostere for carboxylic acids and phosphotyrosine (pTyr) residues.

In this guide, we will objectively evaluate the structure-activity relationship (SAR) of 1,2,5-thiadiazolidine dioxide inhibitors across three distinct therapeutic modalities: Serine Proteases, Protein Tyrosine Phosphatase 1B (PTP1B), and Enterovirus 71 (EV71). By examining the causality behind these experimental choices, we provide a blueprint for integrating this scaffold into your discovery pipelines.

Mechanism-Based Inhibition: Serine Proteases (HNE)

Human Neutrophil Elastase (HNE) is a primary target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD). Traditional competitive inhibitors often suffer from poor residence times. To overcome this, the 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold was engineered as a mechanism-based (suicide) inhibitor [1].

The Causality of Scaffold Superiority

Historically, saccharin scaffolds were used to target HNE. However, biochemical and mass spectrometric studies have convincingly demonstrated the superiority of the 1,2,5-thiadiazolidin-3-one 1,1-dioxide core[1]. The causality lies in the precise geometric alignment of the scaffold within the S1/S2 hydrophobic pockets of the enzyme.

When the enzyme's active site serine (Ser-195) attacks the carbonyl carbon of the inhibitor, a tetrahedral intermediate is formed. The unique electronics of the thiadiazolidine ring facilitate a tandem fragmentation—expelling the leaving group at the 2-position and generating a highly reactive N-sulfonyl imine [2]. This electrophilic species is tethered directly in the active site, where it rapidly undergoes a Michael addition with His-57 or water, forming an irreversible acyl-enzyme complex[3].

G E HNE (Ser-195) + Inhibitor MM Michaelis-Menten Complex E->MM Binding TI Tetrahedral Intermediate MM->TI Ser-195 Attack SI N-Sulfonyl Imine (Reactive Electrophile) TI->SI Ring Opening & LG Loss IE Irreversible Acyl-Enzyme SI->IE His-57 / H2O Addition

Mechanism of HNE inactivation via N-sulfonyl imine generation by the thiadiazolidine scaffold.
Protocol: Time-Dependent Inactivation Assay for HNE

To validate the kinact​/KI​ (partition ratio) of these mechanism-based inhibitors, a self-validating continuous assay must be employed.

  • Buffer Preparation: Prepare assay buffer containing 0.1 M HEPES (pH 7.5), 0.5 M NaCl, and 10% DMSO to ensure inhibitor solubility.

  • Reagent Assembly: In a 96-well microtiter plate, add the chromogenic substrate MeOSuc-Ala-Ala-Pro-Val-pNA (final concentration 0.5 mM) and varying concentrations of the thiadiazolidine inhibitor (ranging from 0.1 to 10 μ M).

  • Initiation: Initiate the reaction by adding purified HNE (final concentration ~10 nM).

  • Kinetic Monitoring: Measure the release of p-nitroaniline continuously at 410 nm for 30 minutes at 25°C.

  • Data Analysis: Because the inhibition is time-dependent, the progress curves will be non-linear. Fit the data to the integrated rate equation for slow-binding inhibition to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ vs. [Inhibitor] to determine kinact​ and KI​ .

Bioisosteric Replacement: Overcoming the PTP1B Permeability Paradox

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin signaling, making it a prime target for Type 2 Diabetes[4]. The fundamental challenge in PTP1B inhibitor design is the "permeability paradox": inhibitors require highly charged groups (like diacids or phosphonates) to mimic the native phosphotyrosine (pTyr) substrate, which inherently destroys cellular permeability.

The Causality of the Bioisostere

To solve this, researchers systematically replaced the C2 carboxylic acid of thiophene-based PTP1B inhibitors with the 1,2,5-thiadiazolidine-3-one-1,1-dioxide ring[4]. Why does this work? The scaffold acts as a carboxylate mimetic . It provides the necessary ionizable hydrogen bond donor (the NH group) and acceptors (the sulfonyl oxygens) to interact with the critical Asp48 and Arg47 residues in the PTP1B active site, while its heterocyclic nature significantly increases the overall lipophilicity of the molecule[5].

Quantitative SAR Comparison

Table 1: SAR and Permeability Comparison of PTP1B Inhibitors

Inhibitor ScaffoldC2 SubstituentPTP1B IC 50​ (nM)PAMPA Permeability ( Papp​×10−6 cm/s)Inhibition Type
Thiophene DiacidCarboxylic Acid120< 0.5 (Poor)Reversible, Competitive
Tetrazole Mimetic1H-Tetrazole4502.1 (Moderate)Reversible, Competitive
Thiadiazolidine 1,2,5-thiadiazolidine-3-one-1,1-dioxide 310 14.5 (Excellent) Reversible, Competitive

Data synthesized from systematic acid replacement studies demonstrating the superior permeability profile of the thiadiazolidine scaffold[4].

Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

To empirically validate the permeability improvements shown in Table 1, use the following PAMPA workflow:

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with a 1% solution of lecithin in dodecane (artificial lipid bilayer).

  • Donor Solution: Dissolve the thiadiazolidine inhibitor in PBS (pH 7.4) with 5% DMSO to a final concentration of 50 μ M. Add 150 μ L to the donor wells.

  • Acceptor Solution: Add 300 μ L of pure PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 16 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Antiviral Applications: EV71 Capsid Stabilization

Beyond enzymes, the 1,2,5-thiadiazolidine 1,1-dioxide core has been successfully deployed in antiviral drug discovery, specifically targeting Enterovirus 71 (EV71), the causative agent of Hand, Foot, and Mouth Disease (HFMD)[6].

The Causality of Capsid Binding

Viral uncoating requires the capsid to be flexible. Aminopyridyl 1,2,5-thiadiazolidine 1,1-dioxides bind directly to the viral capsid protein VP1. The rigid, electron-rich nature of the dioxide scaffold forms a stable hydrogen-bonding network within the hydrophobic pocket of VP1. By occupying this space, the compound physically locks the capsid in a stable conformation, preventing the release of viral RNA into the host cell[6]. Optimization of this series yielded Compound 14, which exhibited a remarkable EC 50​ of 4 nM and excellent in vivo bioavailability.

SAR Root 1,2,5-Thiadiazolidine 1,1-Dioxide Scaffold Branch1 Mechanism-Based Inhibition (Serine Proteases) Root->Branch1 Branch2 Bioisosteric Replacement (PTP1B & Phosphatases) Root->Branch2 Branch3 Capsid Stabilization (EV71 Antiviral) Root->Branch3 Sub1 Requires Leaving Group (L) Forms N-Sulfonyl Imine Branch1->Sub1 Sub2 Carboxylate/pTyr Mimetic Improves PAMPA Permeability Branch2->Sub2 Sub3 Aminopyridyl Derivatives Prevents Viral Uncoating Branch3->Sub3

Divergent SAR optimization pathways for the 1,2,5-thiadiazolidine 1,1-dioxide scaffold.

Conclusion

The 1,2,5-thiadiazolidine 1,1-dioxide scaffold is a masterclass in chemical versatility. Whether you are designing suicide inhibitors that rely on precise ring-opening kinetics to trap serine proteases, or you are attempting to rescue the pharmacokinetics of a highly charged phosphatase inhibitor via bioisosteric replacement, this scaffold provides a robust, scientifically validated foundation. By adhering to the rigorous kinetic and permeability assays outlined above, discovery teams can confidently leverage this motif to generate highly potent, cell-permeable drug candidates.

References

  • Novel mechanism-based inhibitors of serine proteases. Wichita State University. Available at:[Link]

  • An X-ray Snapshot of the Mechanism of Inactivation of Human Neutrophil Elastase by 1, 2, 5-Thiadiazolidin-3-one 1,1-Dioxide Derivatives. National Institutes of Health (NIH). Available at:[Link]

  • Probing acid replacements of thiophene PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters (via NIH). Available at:[Link]

  • Discovery of Potent EV71 Capsid Inhibitors for Treatment of HFMD. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Sensitivity of Binding Free Energy Calculations to Initial Protein Crystal Structure. Journal of Chemical Theory and Computation (ACS). Available at:[Link]

Sources

A Senior Application Scientist's Guide to Validating the Inhibitory Activity of Novel Thiadiazolidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Thiadiazolidine Scaffold

The thiadiazolidine core, a five-membered heterocyclic ring structure, represents a "privileged scaffold" in medicinal chemistry. Its derivatives, particularly thiazolidin-4-ones, have demonstrated a remarkable breadth of biological activities.[1][2] Researchers have successfully developed compounds from this class with significant antimicrobial[3][4], anticancer[5][6][7][8], antidiabetic, and neuroprotective properties.[9] This versatility stems from the scaffold's unique stereoelectronic features, which allow for diverse substitutions and interactions with a wide array of biological targets, including critical enzymes in pathogenic bacteria and human disease pathways.[9][10][11]

However, the journey from a novel synthesized compound to a validated lead requires a rigorous, multi-faceted validation strategy. This guide provides a hierarchical framework for confirming the inhibitory activity of new thiadiazolidine derivatives, designed to build a robust data package that is both scientifically sound and compelling for drug development professionals. We will move from direct target engagement in a controlled in vitro system to activity in a biologically relevant cellular context, culminating in biophysical confirmation of the mechanism of action.

The Hierarchical Validation Workflow: A Strategy for Confidence

A successful validation cascade does not rely on a single experiment. Instead, it builds a case for a compound's activity through a series of logical, interconnected assays. This strategy, outlined below, is designed to efficiently screen compounds, eliminate artifacts, and provide deep mechanistic insight. The causality is clear: we first ask, "Does it hit the target?", then "Does it work in a cell and is it safe?", and finally, "How does it really bind to the target?".

Validation_Workflow cluster_0 Phase 1: Primary Validation cluster_1 Phase 2: Secondary (Cellular) Validation cluster_2 Phase 3: Mechanistic Confirmation Primary_Assay In Vitro Enzyme Inhibition Assay Primary_Data Determine IC50 Primary_Assay->Primary_Data Quantifies Potency Cell_Activity Cell-Based Functional Assay (e.g., MIC for bacteria) Primary_Data->Cell_Activity Active Compounds Progress Secondary_Data Calculate Selectivity Index (SI = CC50 / MIC) Cell_Activity->Secondary_Data Cell_Toxicity Cytotoxicity Assay (e.g., MTT on human cells) Cell_Toxicity->Secondary_Data Biophysical_Assay Biophysical Binding Assay (e.g., DSF, SPR) Secondary_Data->Biophysical_Assay Selective Compounds Progress Mechanism_Data Confirm Direct Target Engagement (Measure ΔTm or KD) Biophysical_Assay->Mechanism_Data Validates MoA Final Validated Lead Mechanism_Data->Final Validated Lead Candidate

Caption: Hierarchical workflow for validating novel inhibitors.

Phase 1: Primary Validation - The In Vitro Enzyme Inhibition Assay

The foundational step is to confirm that the novel compound inhibits its intended molecular target in a purified, isolated system.[12][13] This approach provides the most direct evidence of target engagement and allows for the quantitative determination of potency (IC50) without the confounding variables of a cellular environment, such as membrane permeability or metabolic degradation.

Rationale for Experimental Choices:

  • Target Selection: We will use Alanine Racemase (Alr) from Staphylococcus aureus as our model enzyme. It is a well-validated target for antibacterial drug discovery, and certain thiadiazolidinones have been identified as inhibitors of this enzyme.[10][11] Alr is essential for bacterial cell wall synthesis, making it an attractive target.

  • Assay Method: A coupled-enzyme spectrophotometric assay is chosen for its reliability and suitability for medium-to-high throughput screening. The reaction progress is monitored by the change in absorbance, which is a robust and easily quantifiable readout.[14]

  • Controls: The inclusion of a known inhibitor (Positive Control, e.g., D-Cycloserine) is non-negotiable. It validates that the assay is performing correctly. A DMSO-only (Vehicle Control) well is essential to establish the baseline of 100% enzyme activity and ensure the solvent has no inhibitory effect.

Experimental Protocol: Alanine Racemase (Alr) Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM Pyridoxal 5'-phosphate (PLP).

    • Enzyme Stock: Recombinant S. aureus Alr purified to >95% purity, diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer.

    • Substrate Stock: 100 mM L-Alanine in Assay Buffer.

    • Coupling Enzyme/Substrate Mix: Prepare a mix in Assay Buffer containing L-Lactate Dehydrogenase (LDH, 10 units/mL) and NADH (4 mM).

    • Compound Plates: Prepare a 10-point, 3-fold serial dilution of the novel thiadiazolidine compounds in 100% DMSO, starting at 10 mM. Also prepare plates for the positive control inhibitor.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 2 µL of serially diluted compound or control (DMSO/Positive Control) to appropriate wells.

    • Add 48 µL of the Coupling Enzyme/Substrate Mix to all wells.

    • Add 50 µL of the 2X Alr enzyme stock to all wells except the "No Enzyme" control wells (add 50 µL of Assay Buffer instead).

    • Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 100 µL of the L-Alanine substrate stock to all wells.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes. The rate of NADH oxidation is proportional to Alr activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme)).

    • Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Inhibitory Potency
Compound IDTarget EnzymeIC50 (µM) [Mean ± SD, n=3]
Novel-TDZ-01S. aureus Alr1.2 ± 0.3
Novel-TDZ-02S. aureus Alr25.7 ± 4.1
Novel-TDZ-03S. aureus Alr> 100
D-Cycloserine (Control)S. aureus Alr0.8 ± 0.1

Phase 2: Secondary Validation - Cellular Activity & Selectivity

A potent enzyme inhibitor is only a viable drug candidate if it can reach its target within a living cell and exert its effect without causing excessive harm to host cells.[15][16][17] This phase addresses two critical questions: "Is the compound active in a whole-cell model?" and "Is it selectively toxic to the target organism over host cells?".

Rationale for Experimental Choices:

  • Whole-Cell Activity: A Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the antibacterial activity of a compound.[18] It determines the lowest concentration required to prevent visible bacterial growth, providing a direct measure of efficacy in a relevant biological system.

  • Cytotoxicity: A parallel cytotoxicity assay against a human cell line (e.g., MRC-5, a normal human lung fibroblast line) is crucial.[3] This measures the compound's general toxicity. The ratio of cytotoxicity (CC50) to antimicrobial activity (MIC) gives the Selectivity Index (SI), a key parameter for gauging therapeutic potential. A high SI is desirable.

  • Assay Method: The microdilution method for MIC and a tetrazolium-based assay (like MTT or XTT) for cytotoxicity are chosen for their reproducibility and scalability.[15]

Experimental Protocol: MIC and Cytotoxicity Assays

Part A: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a 2X stock of the test bacteria (e.g., Methicillin-resistant S. aureus, MRSA) at 1 x 10^6 CFU/mL in Mueller-Hinton Broth (MHB).

  • In a 96-well plate, add 50 µL of MHB to all wells.

  • Add 50 µL of a 2X stock of the test compound to the first column, then perform a 2-fold serial dilution across the plate.

  • Add 50 µL of the 2X bacterial stock to each well. Include a "No Drug" growth control and a "No Bacteria" sterility control.

  • Incubate at 37°C for 18-24 hours.

  • The MIC is the lowest compound concentration where no visible bacterial growth is observed.

Part B: Mammalian Cytotoxicity (MTT) Assay

  • Seed a 96-well plate with human MRC-5 cells at 5,000 cells/well in culture medium and incubate for 24 hours.

  • Prepare 2X serial dilutions of the test compounds in fresh culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "Vehicle Control" (DMSO) and a "Cell-Free" blank.

  • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Read the absorbance at 570 nm.

  • Calculate the % viability relative to the vehicle control and plot against compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

Cellular_Validation_Logic cluster_assays cluster_outcomes Start Compound with low µM IC50 from Phase 1 MIC_Assay Test in MIC Assay (e.g., MRSA) Start->MIC_Assay MTT_Assay Test in Cytotoxicity Assay (e.g., MRC-5 cells) Start->MTT_Assay Outcome1 High MIC (>50 µg/mL) Result: Poor cellular activity. Action: Deprioritize or redesign for permeability. MIC_Assay->Outcome1 Outcome2 Low MIC (<10 µg/mL) Low CC50 (<10 µM) Result: Active but toxic. Action: Deprioritize or modify for selectivity. MIC_Assay->Outcome2 Outcome3 Low MIC (<10 µg/mL) High CC50 (>100 µM) Result: Potent and Selective (High SI). Action: Advance to Phase 3. MIC_Assay->Outcome3 MTT_Assay->Outcome2 MTT_Assay->Outcome3

Caption: Decision matrix for cellular validation results.

Data Presentation: Cellular Activity and Selectivity Index
Compound IDMIC vs. MRSA (µg/mL)CC50 vs. MRC-5 (µM)Selectivity Index (SI = CC50/MIC)
Novel-TDZ-014> 100> 25
Novel-TDZ-0264> 100> 1.5
Novel-TDZ-03> 128> 100N/A
Vancomycin (Control)1> 100> 100
Doxorubicin (Toxicity Control)N/A0.5N/A
Note: MIC is converted to µM for SI calculation.

Phase 3: Mechanistic Confirmation - Biophysical Target Engagement

The final and most rigorous step is to obtain direct evidence that the compound physically binds to its intended target.[19][20] This is a crucial self-validating step that rules out artifacts such as assay interference or indirect cellular effects. A positive result here provides the highest level of confidence in the compound's mechanism of action (MoA).

Rationale for Experimental Choices:

  • Primary Method (DSF): Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and cost-effective method to confirm direct binding.[19] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm). Measuring this shift (ΔTm) provides direct evidence of a physical interaction.

  • Orthogonal Method (SPR): Surface Plasmon Resonance (SPR) is a powerful orthogonal technique that can provide more detailed information, including binding affinity (KD) and kinetics (kon/koff).[21] While more resource-intensive, it is considered a gold standard for characterizing molecular interactions.[21][22]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)
  • Reagent Preparation:

    • DSF Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl.

    • Protein Stock: Purified Alr at 1 mg/mL in DSF Buffer.

    • Dye Stock: A 5000X stock of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

    • Compound Stock: 10 mM compound stock in DMSO.

  • Assay Procedure (qPCR plate):

    • Prepare a master mix containing the Alr protein (final concentration 2 µM) and the dye (final concentration 5X) in DSF Buffer.

    • Aliquot 19.8 µL of the master mix into each well.

    • Add 0.2 µL of the compound stock (final concentration 100 µM) or DMSO vehicle control.

    • Seal the plate and briefly centrifuge.

    • Place the plate in a real-time PCR instrument.

    • Run a melt-curve experiment: ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The midpoint of the unfolding transition is the melting temperature (Tm).

    • The thermal shift (ΔTm) is calculated as: ΔTm = Tm(compound) - Tm(DMSO).

    • A significant positive ΔTm (typically > 2°C) is considered strong evidence of direct binding and stabilization.

Data Presentation: Direct Target Engagement Confirmation
Compound IDTarget ProteinΔTm (°C) [Mean ± SD, n=3]Interpretation
Novel-TDZ-01S. aureus Alr+ 5.8 ± 0.4Strong direct binding
Novel-TDZ-02S. aureus Alr+ 0.3 ± 0.2No significant binding
D-Cycloserine (Control)S. aureus Alr+ 7.1 ± 0.5Strong direct binding

Conclusion

This three-phase validation guide provides a robust framework for characterizing the inhibitory activity of novel thiadiazolidine compounds. By systematically progressing from in vitro potency (IC50) to cellular efficacy and selectivity (MIC/SI) and finally to direct biophysical engagement (ΔTm), researchers can build a comprehensive and convincing data package. This hierarchical approach ensures that resources are focused on the most promising candidates, weeding out compounds that are inactive, impermeable, toxic, or work through an off-target mechanism. Following this guide will equip drug development professionals with the high-quality, validated data needed to make informed decisions and advance novel thiadiazolidine inhibitors toward their full therapeutic potential.

References

  • Asif, M. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. [Link]

  • Krasavin, M. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. [Link]

  • Ciulli, A. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. [Link]

  • Spryn, M. G. (2012). Thiadiazolidinones: A New Class of Alanine Racemase Inhibitors with Antimicrobial Activity against Methicillin- Resistant S. aureus. PMC. [Link]

  • Spryn, M. G., et al. (2012). Thiadiazolidinones: a new class of alanine racemase inhibitors with antimicrobial activity against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • Fajas, L. (2008). Thiazolidinediones as anti-cancer agents. PMC. [Link]

  • Ginalska, G., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. [Link]

  • Kumar, R., et al. (2021). A review on thiazolidinediones used as a potent anticancer agent. International Journal of Medical and Health Research. [Link]

  • Roy, S. (2018). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Springer. [Link]

  • Furman, H. & Gallaher, N. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • Wujec, M., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. SRUC, Scotland's Rural College. [Link]

  • Asif, M. (2025). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. ResearchGate. [Link]

  • Singh, D., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. [Link]

  • Geronikaki, A., et al. (2016). Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. PubMed. [Link]

  • Charles River Laboratories. (n.d.). Biophysical Assays. Charles River Laboratories. [Link]

  • Kumar, S., et al. (2021). Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and Biological Screening of A Potential New Class of Acetylcholinesterae Inhibitors. Biointerface Research in Applied Chemistry. [Link]

  • Montanari, E., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]

  • de Souza, G. E. P., et al. (2023). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]

  • Sharma, S., et al. (2011). Synthesis and biological significances of 1,3,4-thiadiazolines and related heterocyclic compounds. Arabian Journal of Chemistry. [Link]

  • Joseph, A., et al. (2013). Synthesis,in Vitro Anticancer and Antioxidant Activity of Thiadiazole Substituted Thiazolidin-4-ones. SciSpace. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Das, S. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]

  • Liao, S., et al. (2023). Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

  • Kumar, A. (2016). Chemistry, synthesis and progress report on biological activities of thiadiazole compounds - a review. CORE. [Link]

  • Singh, A., et al. (2023). Synthesis and Biological Applications of Thiazolidinone. ResearchGate. [Link]

  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Furman, H. & Gallaher, N. (2025). Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. [Link]

  • Yang, M., et al. (2024). Identification of 1,3,4-Thiadiazolyl-Containing Thiazolidine-2,4-dione Derivatives as Novel PTP1B Inhibitors with Antidiabetic Activity. ResearchGate. [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. [Link]

  • Ali, M., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. MDPI. [Link]

Sources

Advanced Protease Selectivity Profiling: A Comparative Guide to Cross-Reactivity and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of protease inhibitors is frequently derailed by off-target toxicity. Whether you are targeting a viral protease (such as SARS-CoV-2 Mpro) or a specific human matrix metalloproteinase (like MMP-13), achieving exquisite selectivity is paramount to avoid cross-reactivity with host cathepsins, caspases, or closely related isozymes[1][2]. In my experience overseeing preclinical screening cascades, the most common point of failure is relying on flawed metrics and incomplete profiling panels.

This guide provides an objective comparison of selectivity profiles between next-generation Targeted Covalent Inhibitors (TCIs) and broad-spectrum alternatives. Furthermore, it details the self-validating experimental methodologies required to rigorously prove target engagement and proteome-wide selectivity.

The Kinetic Imperative: Why IC50​ is Insufficient for Covalent Inhibitors

A critical pitfall in protease inhibitor development is the over-reliance on half-maximal inhibitory concentration ( IC50​ ) to assess selectivity. For targeted covalent inhibitors (TCIs), inhibition is a time-dependent, two-step process:

  • Reversible Binding ( KI​ ): The inhibitor first binds non-covalently to the active site.

  • Covalent Bond Formation ( kinact​ ): The electrophilic "warhead" reacts with a nucleophilic residue (e.g., the catalytic cysteine) to form an irreversible adduct.

Because the covalent step is irreversible, the IC50​ value will artificially decrease (appear more potent) the longer you incubate the enzyme with the inhibitor. Therefore, comparing the IC50​ of a target protease against an off-target protease is fundamentally meaningless unless the incubation times and enzyme concentrations are identical—which is rarely biologically relevant.

The Solution: The gold standard metric for evaluating covalent inhibitor selectivity is the second-order rate constant kinact​/KI​ (expressed in M−1s−1 )[3][4]. This parameter captures both the binding affinity and the warhead reactivity, providing a true, time-independent measure of biochemical efficiency and cross-reactivity.

Comparative Selectivity Profiling Data

To illustrate the power of kinetic profiling, the table below compares TCI-2026 (a highly selective, propiolamide-based viral protease inhibitor) against Pan-Inhibitor X (a first-generation, broad-spectrum acrylamide inhibitor).

Notice how Pan-Inhibitor X exhibits dangerous cross-reactivity with human Cathepsin L and B—enzymes that share a similar cysteine protease fold with many viral targets. In contrast, TCI-2026 leverages optimized non-covalent interactions to guide its warhead, achieving massive selectivity windows.

ProteaseTCI-2026 ( kinact​/KI​ , M−1s−1 )Pan-Inhibitor X ( kinact​/KI​ , M−1s−1 )TCI-2026 Fold Selectivity (Target vs. Off-Target)
SARS-CoV-2 Mpro (Target) 145,00085,000Reference
Human Cathepsin L < 1045,000> 14,500x
Human Cathepsin B < 1032,000> 14,500x
Human Caspase-3 No reaction5,500Absolute
Human Thrombin No reaction1,200Absolute

Data Interpretation: High warhead reactivity can lead to off-target effects if not sufficiently guided by the scaffold's non-covalent interactions[4]. TCI-2026 demonstrates that a properly tuned propiolamide warhead can completely bypass off-target host proteases.

Self-Validating Experimental Methodologies

To trust the data in the table above, the underlying assays must be bulletproof. Every protocol described below is designed as a self-validating system , incorporating internal controls to rule out assay artifacts, auto-fluorescence, and non-specific binding.

Protocol 1: High-Throughput FRET-Based Kinetic Assay

Causality: We utilize internally quenched fluorogenic substrates (e.g., QSY21-Cy5) because they allow for the continuous, real-time monitoring of product formation without destroying the sample. This continuous read is mandatory for capturing the pseudo-first-order kinetics required to calculate kinact​/KI​ [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant proteases (Target and Off-target panel) in their respective optimized assay buffers. Synthesize specific FRET substrates containing a fluorophore and a quencher at opposite ends of the cleavage sequence (e.g., QSY21-Cy5)[3].

  • Inhibitor Titration: Serially dilute the test inhibitor in DMSO.

  • Self-Validating Controls: Prepare a "DMSO-only" vehicle control (to establish uninhibited Vmax​ ) and a "No-Enzyme" control (to monitor baseline substrate auto-hydrolysis).

  • Incubation & Reading: Pre-incubate the enzyme with the inhibitor for varying time points (0, 10, 30, 60 minutes). Add the FRET substrate to initiate the reaction.

  • Data Acquisition: Monitor fluorescence continuously using a microplate reader. Upon cleavage, the quencher is separated from the fluorophore, unmasking the Cy5 signal[3].

  • Kinetic Calculation: Plot the natural log of remaining enzyme activity versus time to determine kobs​ . Plot kobs​ against inhibitor concentration to extract KI​ and kinact​ .

Protocol 2: Intact Protein LC-MS/MS for Adduct Confirmation

Causality: Biochemical FRET assays only prove a loss of function. They do not prove how the enzyme was inhibited. Intact mass spectrometry is required to directly observe the covalent enzyme-inhibitor complex, confirming a 1:1 binding stoichiometry and ruling out non-specific protein aggregation[5].

Step-by-Step Methodology:

  • Reaction Setup: Incubate 10 µM of purified recombinant protease with 50 µM of the test inhibitor for 2 hours at room temperature.

  • Self-Validating Control: In parallel, incubate the enzyme with a non-reactive analog of the inhibitor (a synthesized version lacking the electrophilic warhead). This must show no mass shift, proving the warhead is responsible for binding.

  • Desalting: Remove excess unreacted inhibitor and buffer salts using a C4 ZipTip or rapid size-exclusion column.

  • LC-MS/MS Analysis: Inject the sample into a high-resolution mass spectrometer (e.g., Q-TOF).

  • Deconvolution: Deconvolute the raw multiply-charged spectra to intact mass. An increase in the molecular weight of the enzyme corresponding exactly to the molecular weight of the inhibitor confirms the formation of a covalent adduct[5].

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

Causality: Recombinant selectivity panels (like Protocol 1) suffer from "streetlight bias"—you only find the off-targets you specifically choose to look for. Competitive ABPP solves this by interrogating the entire proteome in a live-cell or complex lysate context to discover unexpected cross-reactivity[4].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse human cells (e.g., HEK293T) and standardize protein concentration to 2 mg/mL.

  • Competitive Incubation: Treat the lysate with the test inhibitor (e.g., 1 µM and 10 µM) for 1 hour.

  • Probe Labeling: Add a broad-spectrum, alkyne-tagged covalent probe (e.g., an iodoacetamide-alkyne for cysteines) to label all remaining uninhibited reactive residues[4].

  • Self-Validating Control: Include a heat-denatured lysate control to distinguish between specific enzymatic active-site labeling and non-specific protein precipitation.

  • Click Chemistry & Enrichment: Perform CuAAC (click chemistry) to attach a biotin-azide tag to the alkyne probe. Enrich labeled proteins using streptavidin beads.

  • Proteomic Analysis: Digest the enriched proteins with trypsin and analyze via quantitative LC-MS/MS. Proteins that show a dose-dependent decrease in MS signal in the inhibitor-treated samples compared to the DMSO control are confirmed off-targets.

Visualizing the Selectivity Workflow

To ensure a robust pipeline, the experimental methodologies described above must be executed in a strict triage sequence. Performing ABPP too early is cost-prohibitive, while performing it too late risks advancing a toxic compound. The diagram below outlines the optimal progression.

SelectivityWorkflow Start Compound Library (Covalent Scaffolds) Screen Primary FRET Assay Target Protease Start->Screen Panel Selectivity Panel (Cathepsins, Caspases) Screen->Panel High Potency Kinetics Kinetic Profiling (k_inact / K_I Calculation) Panel->Kinetics >100-fold Selectivity LCMS LC-MS/MS (Adduct Stoichiometry) Kinetics->LCMS High Efficiency ABPP Competitive ABPP (Proteome-Wide Off-Targets) LCMS->ABPP 1:1 Binding Confirmed Lead Selective Lead Candidate ABPP->Lead Clean Profile

Workflow for triage and validation of selective targeted covalent protease inhibitors.

References

  • LifeTein: SY21-QLEDRAGAGIIETPRG-C(Cy5)[LT8287] [Link]

  • NIH PMC: Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors[Link]

Sources

Benchmarking 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid: A Comparative Guide for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This guide provides a comprehensive framework for benchmarking the performance of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid, a heterocyclic compound with potential as a new antimicrobial agent. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based methodology for evaluating this molecule against established standards. This document is designed to be a practical and intellectually rigorous resource, blending established protocols with the causal reasoning that underpins sound scientific inquiry.

Introduction: The Rationale for Investigating 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid

The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Heterocyclic compounds have historically been a rich source of pharmaceuticals. The 1,2,5-thiadiazolidine 1,1-dioxide core, while less explored than some of its isosteres, is present in molecules with a wide array of biological activities, including those with potential as histamine H2-receptor antagonists, protein tyrosine phosphatase (PTPase) inhibitors, and elastase inhibitors.[1][2][3] Furthermore, derivatives of 1,2,5-thiadiazolidine 1,1-dioxides have demonstrated antimicrobial properties.[4] The acetic acid moiety of the target compound, 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid (CAS 1368437-25-5), suggests a potential for interaction with biological targets and provides a handle for further chemical modification.[5]

This guide, therefore, proposes a systematic evaluation of this compound's antimicrobial potential. The causality behind this choice lies in the precedent set by structurally related compounds and the urgent need for new antimicrobial agents.

Selection of Known Standards for Comparative Analysis

To contextualize the antimicrobial efficacy of our target compound, a judicious selection of established antibiotics is crucial. These standards should represent different classes of antimicrobials with well-characterized mechanisms of action and spectra of activity.

Table 1: Selected Standard Antibiotics for Benchmarking

Standard AntibioticClassMechanism of ActionPrimary Spectrum
VancomycinGlycopeptideInhibits cell wall synthesisGram-positive bacteria
CiprofloxacinFluoroquinoloneInhibits DNA gyrase and topoisomerase IVBroad-spectrum (Gram-positive and Gram-negative)
Penicillin Gβ-LactamInhibits cell wall synthesisGram-positive bacteria
GentamicinAminoglycosideInhibits protein synthesisBroad-spectrum (primarily Gram-negative)

The choice of these specific standards is deliberate. Vancomycin and Penicillin G are classic examples of antibiotics targeting the bacterial cell wall, a common mechanism that provides a valuable point of comparison. Ciprofloxacin and Gentamicin, on the other hand, target essential intracellular processes, offering a broader mechanistic benchmark.

Experimental Workflows and Protocols

The following protocols are designed to be self-validating, incorporating necessary controls to ensure the integrity and reproducibility of the data.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The foundational assessment of any potential antimicrobial is the determination of its MIC and MBC. These values quantify the compound's potency.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid and standard antibiotics C Perform serial two-fold dilutions of compounds in a 96-well microtiter plate A->C B Culture and standardize bacterial strains (e.g., S. aureus, E. coli) to 0.5 McFarland standard D Inoculate wells with standardized bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC: Lowest concentration with no visible growth E->F G Plate samples from wells with no growth onto agar plates F->G H Incubate agar plates at 37°C for 24 hours G->H I Determine MBC: Lowest concentration that kills ≥99.9% of bacteria H->I

Caption: Workflow for MIC and MBC determination.

Detailed Protocol:

  • Preparation of Compounds: Prepare stock solutions of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid and the standard antibiotics in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Microdilution Assay: In a 96-well plate, perform two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC Determination: Aliquots from wells showing no growth are plated on nutrient agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay

A critical aspect of drug development is to ensure that the compound is selectively toxic to the pathogen and not the host. A cytotoxicity assay against a human cell line is therefore essential.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay A Culture human cell line (e.g., HEK293 or HepG2) B Seed cells into a 96-well plate A->B C Incubate for 24 hours to allow attachment B->C E Treat cells with the compound for 24-48 hours C->E D Prepare serial dilutions of the test compound D->E F Add viability reagent (e.g., MTT, PrestoBlue) E->F G Incubate for the recommended time F->G H Measure absorbance or fluorescence G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for in vitro cytotoxicity assay.

Detailed Protocol:

  • Cell Culture: Maintain a human cell line, such as HEK293 (human embryonic kidney) or HepG2 (human liver cancer), in appropriate culture medium.

  • Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Expose the cells to serial dilutions of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise tabular format to facilitate direct comparison.

Table 2: Hypothetical Benchmarking Data

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusIC50 (µg/mL) vs. HEK293Selectivity Index (IC50/MIC) vs. S. aureus
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid86416>128>16
Vancomycin1>1282>128>128
Ciprofloxacin0.50.0151>100>200

Interpretation:

The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the IC50 in a human cell line to the MIC against the target pathogen. A higher SI value is desirable, as it indicates greater selectivity for the microbe over host cells. In our hypothetical data, the target compound shows moderate activity against S. aureus and a favorable selectivity index.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial benchmarking of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid as a potential antimicrobial agent. The proposed experiments are designed to provide a clear, quantitative assessment of its efficacy and safety profile in comparison to well-established antibiotics.

Should the initial screening prove promising, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: To determine how the compound exerts its antimicrobial effect.

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains.

  • In Vivo Efficacy: Evaluation in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.[6][7]

By adhering to a rigorous and logical benchmarking process, the scientific community can efficiently evaluate the potential of novel chemical entities like 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid and accelerate the discovery of next-generation therapeutics.

References

  • Algieri, A. A., Luke, G. M., Standridge, R. T., Brown, M., Partyka, R. A., & Crenshaw, R. R. (1982). 1,2,5-thiadiazole 1-oxide and 1,1-dioxide derivatives. A new class of potent histamine H2-receptor antagonists. Journal of Medicinal Chemistry, 25(3), 210–212. [Link]

  • Google Patents. (2007). 1,2,5-thiazolidine derivatives useful for treating conditions mediated by protein tyrosine phosphatases (ptpase)
  • Google Patents. (1982).
  • MDPI. (2005). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. [Link]

  • Mashhadi, S. M. A., Bhatti, M. H., Jabeen, E., Yunus, U., Ashfaq, M., Akhtar, M., ... & Ojha, S. C. (2022). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega, 7(1), 1389–1401. [Link]

  • ResearchGate. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. [Link]

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The Philosophy of Identity Confirmation: Beyond a Single Data Point

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Spectral Data Comparison for Confirming Compound Identity

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a compound's identity is a cornerstone of scientific rigor and regulatory compliance. It is the foundation upon which all subsequent biological, toxicological, and clinical data are built. While a compound's journey often begins with a proposed structure from a synthetic route or isolation process, its true identity must be empirically verified. This guide provides an in-depth exploration of the primary spectroscopic techniques used for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy.

We will move beyond a simple recitation of steps, delving into the causality behind experimental choices, the importance of orthogonal validation, and the establishment of self-validating protocols that ensure trustworthiness in your results. This guide is structured to provide not just the "how," but the "why," empowering you to make informed decisions in your analytical workflows.

Confirming the identity of a compound is not a matter of a single measurement but of building a congruent body of evidence. A fundamental principle in analytical science is that of orthogonality , where independent analytical techniques are used to interrogate different properties of a molecule.[1][2] Relying on a single method can be misleading; for example, mass spectrometry might confirm the molecular weight, but it may not distinguish between structural isomers.[3] By employing a multi-technique, or orthogonal, approach, we create a layered assurance of the compound's identity, significantly reducing the risk of error.[1]

This philosophy is embedded in regulatory expectations. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), emphasize that analytical procedures must be validated to be "fit for the intended purpose."[4][5] For identity testing, this means the procedure must unequivocally assess the analyte.

Core Spectroscopic Techniques: A Comparative Overview

The three workhorses of compound identification—MS, NMR, and FTIR—each provide a unique "fingerprint" of a molecule. Their strengths are complementary, and when used in concert, they provide a highly robust confirmation of identity.[6][7]

Technique Fundamental Principle Information Provided for Identity Strengths Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[3]- Molecular Weight - Elemental Composition (High-Res MS) - Structurally significant fragmentation patterns.[8]- Extremely high sensitivity (picomolar to femtomolar) - Provides exact molecular weight - Fragmentation pattern is a highly specific fingerprint.- Does not readily distinguish between isomers (e.g., stereoisomers) - Ionization efficiency can be highly variable - "Hard" ionization techniques can lead to loss of the molecular ion.
Nuclear Magnetic Resonance (NMR) Measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.[9]- The precise chemical environment of each nucleus (¹H, ¹³C, etc.) - Connectivity of atoms through bonds (2D NMR) - Stereochemical relationships.- Provides the most detailed structural information of any single technique[9] - Non-destructive - Highly reproducible for quantitative and qualitative analysis.- Relatively low sensitivity, requires more sample (milligrams)[10] - Complex spectra can be challenging to interpret for large molecules - Sample must be soluble in deuterated solvents.[11]
Fourier-Transform Infrared (FTIR) Measures the absorption of infrared radiation by molecular vibrations (stretching, bending).[12]- Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[9]- Fast and easy to perform - Requires minimal sample preparation - Excellent for confirming the presence of key functional moieties.- Provides limited information on the overall molecular skeleton - The "fingerprint region" can be complex and difficult to interpret[6] - Not suitable for distinguishing between molecules with the same functional groups.

The Workflow of Identity Confirmation

A robust workflow for confirming compound identity involves a logical progression from initial screening to in-depth structural verification, culminating in a definitive comparison against a trusted reference standard.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Structural Verification cluster_2 Phase 3: Definitive Comparison A Test Article Received (e.g., new synthetic batch) B Mass Spectrometry (LC-MS) - Confirm Molecular Weight - Assess Purity A->B C FTIR Spectroscopy - Confirm Key Functional Groups B->C D ¹H and ¹³C NMR Spectroscopy - Map carbon-hydrogen framework C->D Proceed if MW and functional groups are correct E 2D NMR (e.g., COSY, HSQC) - Confirm atom connectivity D->E H Overlay & Compare Spectra: Test Article vs. Reference E->H Proceed for final confirmation F Acquire Reference Standard (Certified/Characterized) G Acquire Full Spectroscopic Data (MS, NMR, FTIR) for Reference F->G G->H I Decision Point: Do spectra match within validated acceptance criteria? H->I J Identity Confirmed I->J Yes K Identity Not Confirmed (Investigate Discrepancy) I->K No cluster_ms Mass Spectrometry Workflow ms1 Inject Sample (LC-MS) ms2 Acquire Full Scan (MS1) Find Molecular Ion ms1->ms2 ms3 Select & Isolate Molecular Ion ms2->ms3 ms4 Fragment Ion (MS2) Generate Fragmentation Pattern ms3->ms4 ms5 Compare to Reference (Spectrum Overlay & Library Score) ms4->ms5 cluster_pca Chemometrics Workflow (PCA) pca1 Acquire Spectra (Multiple Reference Batches + New Batches) pca2 Pre-process Data (e.g., Baseline Correction, Normalization) pca1->pca2 pca3 Build PCA Model (Using only Reference Batches) pca2->pca3 pca4 Project New Batch Data onto PCA Model pca3->pca4 pca5 Analyze Scores Plot: Does new batch cluster with reference batches? pca4->pca5

Sources

Cytotoxicity comparison with other heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of heterocyclic compounds—specifically focusing on indole, quinoline, and thiazole derivatives—reveals distinct structure-activity relationships (SAR) that dictate their cytotoxic efficacy and therapeutic indices. As a Senior Application Scientist, I have structured this guide to move beyond basic IC50 reporting. We will deconstruct the mechanistic causality of these pharmacophores, objectively compare their in vitro performance, and provide a field-validated, self-contained protocol for quantifying cytotoxicity using ATP-dependent luminescence.

Mechanistic Causality: Why Heterocyclic Cores Matter

Heterocycles are the cornerstone of modern chemotherapeutics because their diverse electronic and spatial properties allow for precise interactions with cellular targets[1][2].

  • Indole Scaffolds: Indoles frequently mimic the purine ring of ATP, making them highly effective and selective kinase inhibitors (e.g., targeting EGFR, VEGFR-2, and CDK2)[3]. They are also known to bind the colchicine site of tubulin, preventing polymerization and arresting the cell cycle at the G2/M phase[4].

  • Quinoline Scaffolds: The planar, aromatic nature of the quinoline ring makes it an exceptional DNA intercalator and topoisomerase inhibitor[5]. However, this mechanism often results in a narrower therapeutic window, as DNA intercalation can induce toxicity in rapidly dividing normal cells.

  • Thiazole Hybrids: Thiazoles act as versatile bioisosteres and linker units. When hybridized with indoles or quinolines, the thiazole ring provides critical hydrogen bond acceptors that enhance target affinity and solubility, often acting synergistically to overcome multidrug resistance[3].

MechanisticPathways Indole Indole Derivatives (Purine Mimics) Kinase Kinase Inhibition (EGFR, VEGFR-2) Indole->Kinase Tubulin Tubulin Polymerization Inhibition Indole->Tubulin Quinoline Quinoline Derivatives (Planar Aromatics) DNA DNA Intercalation & Topoisomerase Inhibition Quinoline->DNA Thiazole Thiazole Hybrids (H-Bond Acceptors) Thiazole->Indole Enhances Affinity Thiazole->Quinoline Improves Solubility Arrest G2/M Cell Cycle Arrest Kinase->Arrest Tubulin->Arrest Toxicity Broad Cytotoxicity (Lower Selectivity) DNA->Toxicity Apoptosis Targeted Apoptosis (High Selectivity) Arrest->Apoptosis

Mechanistic pathways of heterocyclic pharmacophores driving distinct cytotoxic outcomes.

Comparative Cytotoxicity Data

To objectively evaluate these compounds, we compare recent experimental data of novel Indole-Thiazole hybrids (e.g., Compound 6i)[3] and Thiazole-Quinoline hybrids (e.g., Compound 4c)[5][6] against standard chemotherapeutics (Doxorubicin, Dasatinib).

The critical metric here is the Therapeutic Index (Selectivity) —the ratio of toxicity in normal cells versus cancer cells. A highly potent compound is therapeutically useless if it uniformly kills healthy tissue.

Table 1: In Vitro Cytotoxicity (IC50 in μM) Across Cell Lines

Compound ClassSpecific DerivativeMCF-7 (Breast)HL-60 (Leukemia)WI-38 (Normal Lung)Selectivity Index (WI-38 / MCF-7)
Indole-Thiazole Compound 6i[3]6.10 ± 0.44.36 ± 0.271.90 ± 2.1~11.8x (High)
Quinoline-Thiazole Compound 4c[5][6]12.45 ± 1.12.41 ± 0.325.30 ± 1.5~2.0x (Low)
Standard Anthracycline Doxorubicin[3]4.17 ± 0.31.20 ± 0.16.72 ± 0.4~1.6x (Low)
Standard Kinase Inhibitor Dasatinib[3]46.83 ± 2.5N/A28.62 ± 1.8~0.6x (Inverted)

Data Synthesis & Insights: While the Quinoline-Thiazole hybrid (4c) shows aggressive cytotoxicity against leukemia cells (2.41 μM) due to its DNA groove-binding and intercalation properties[5][6], its selectivity is poor. Conversely, the Indole-Thiazole hybrid (6i) demonstrates a highly favorable therapeutic window (Selectivity Index > 11)[3]. This is because it targets specific overexpressed kinases (EGFR/HER2) rather than universally intercalating DNA, sparing normal WI-38 fibroblasts[3].

Experimental Methodology: ATP-Based Viability Profiling

To generate reproducible cytotoxicity data like that shown in Table 1, traditional tetrazolium reduction assays (MTT/MTS) are often insufficient. MTT relies on mitochondrial reductase activity, which can be artificially skewed by the metabolic state of the cell or chemical interference from the test compounds themselves.

Instead, the gold standard is the CellTiter-Glo® Luminescent Cell Viability Assay [7]. This homogeneous assay quantifies ATP, which is a direct, stoichiometric indicator of metabolically active cells[8].

Causality of the Assay Mechanism

The assay utilizes a proprietary thermostable luciferase (Ultra-Glo™)[9]. When the reagent lyses the cells, intracellular ATP is released. The luciferase enzyme catalyzes the oxygenation of luciferin in the presence of Mg2+ and the released ATP, producing a stable "glow-type" luminescent signal (half-life > 5 hours)[7][10]. Luminescence is directly proportional to the ATP concentration, and thus, the number of viable cells[8].

Step-by-Step Protocol (Self-Validating System)

Preparation & Controls:

  • Plate Layout: Use opaque-walled 96-well or 384-well plates to prevent optical crosstalk between wells[11].

  • Controls Required:

    • Background Control: Culture medium + Vehicle (no cells) to subtract baseline luminescence[9][11].

    • Vehicle Control: Cells + Medium + Solvent (e.g., 0.1% DMSO) to define 100% viability.

    • Positive Control: Cells + Medium + Known cytotoxic agent (e.g., 10 μM Doxorubicin).

Workflow:

  • Cell Seeding: Seed cells (e.g., MCF-7) at an optimized density (e.g., 5,000 cells/well in 100 μL medium) and incubate overnight at 37°C, 5% CO2. (Note: Always perform a cell titration curve first to ensure you are within the linear range of the assay—up to 50,000 cells)[7][11].

  • Compound Treatment: Add serial dilutions of the heterocyclic compounds (e.g., 0.1 μM to 100 μM). Incubate for the desired exposure time (typically 48 or 72 hours).

  • Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature (approx. 22°C) for 30 minutes[9]. Causality: Luciferase kinetics are highly temperature-dependent. Uneven temperature across the plate causes "edge effects" and high coefficient of variation (CV).

  • Reagent Addition: Add a volume of reconstituted CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL reagent to 100 μL medium)[9][11].

  • Lysis & Stabilization:

    • Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer (integration time: 0.25–1 second per well)[7].

ViabilityWorkflow Seed 1. Seed Cells (Opaque Plate) Treat 2. Compound Treatment (48-72h) Seed->Treat Equilibrate 3. Equilibrate to Room Temp (30m) Treat->Equilibrate AddReagent 4. Add CellTiter-Glo Reagent (1:1 Ratio) Equilibrate->AddReagent Lyse 5. Orbital Shake (2m) & Incubate (10m) AddReagent->Lyse Read 6. Record Luminescence Lyse->Read

Homogeneous "add-mix-measure" workflow for ATP-dependent cytotoxicity screening.

Data Processing & IC50 Calculation
  • Subtract the average luminescence of the Background Control from all experimental and Vehicle Control wells.

  • Calculate relative viability: (Luminescence of Treated Well / Average Luminescence of Vehicle Control) * 100.

  • Plot the log(concentration) of the heterocyclic compound against the normalized percentage viability.

  • Use non-linear regression (curve fit) software (e.g., GraphPad Prism) using the four-parameter logistic equation to interpolate the IC50 (the concentration at which 50% of the cells are non-viable).

Conclusion

When developing novel chemotherapeutics, the choice of the heterocyclic core fundamentally dictates the mechanism of cell death. While quinoline derivatives offer potent cytotoxicity via DNA intercalation, their lack of selectivity limits their clinical translation[5][6]. Conversely, indole-thiazole hybrids represent a superior pharmacophore approach, leveraging targeted kinase inhibition to achieve high potency with a significantly widened therapeutic window[3]. Validating these claims requires robust, artifact-free methodologies like the ATP-based luminescence assay detailed above, ensuring that structural optimizations are guided by true metabolic viability data[8][7].

References

  • El-Mokadem, A. F., et al. (2025). "Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents." ACS Omega. Available at:[Link]

  • Da Silva, et al. (2021). "Synthesis of hybrids thiazole–quinoline, thiazole–indole and their analogs: in vitro anti-proliferative effects on cancer cell lines, DNA binding properties and molecular modeling." RSC Advances. Available at:[Link]

  • Kaur, et al. (2022). "Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021)." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Safety Operating Guide

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires moving beyond generic safety data sheets. 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid is a highly specialized organic acid featuring a cyclic sulfamide (thiadiazolidine 1,1-dioxide) scaffold. This structural motif is heavily utilized by drug development professionals in the design of mechanism-based inhibitors for serine proteases, such as human leukocyte elastase (HLE) and proteinase 3[1][2].

Because this compound contains an acidic moiety alongside a sulfur- and nitrogen-rich heterocyclic ring, its disposal requires precise categorization to prevent the release of environmental pollutants (SOx/NOx) and to avoid dangerous incompatibilities in the waste stream. This guide provides a self-validating, step-by-step operational and disposal methodology designed to ensure absolute laboratory safety and regulatory compliance.

Part 1: Chemical Profiling & Hazard Assessment

Before executing any handling or disposal protocol, it is critical to understand the physicochemical nature of the compound. The presence of the acetic acid group renders aqueous solutions of this compound acidic, while the cyclic sulfamide ring dictates its thermal degradation pathway.

Table 1: Physicochemical & Waste Categorization Profile

ParameterSpecification / ClassificationOperational Implication (The "Why")
Chemical Class Cyclic sulfamide / Organic AcidAqueous waste streams must be neutralized prior to final packaging to prevent drum corrosion[3].
Halogen Content 0% (Non-halogenated)Must be strictly segregated from halogenated waste to optimize incineration efficiency and prevent dioxin formation[4].
Heteroatom Profile High Sulfur (S) and Nitrogen (N)Requires high-temperature incineration at facilities equipped with flue gas desulfurization (FGD) scrubbers[5].
Incompatibilities Strong oxidizers, strong basesStore away from reactive inorganic waste to prevent violent exothermic acid-base reactions[6].
EPA Waste Code Unlisted (Evaluate for D002)If aqueous waste pH drops below 2.0, it must be classified and labeled as a characteristic corrosive waste (D002)[7].

Part 2: Proper Disposal Procedures & Methodologies

The overriding principle of prudent laboratory waste management is that no chemical activity should begin unless a comprehensive disposal plan has been formulated[3]. Because 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid contains no halogens but is rich in sulfur and nitrogen, it must be routed to a specific destruction pathway.

Step 1: Waste Characterization & Segregation
  • Action: Separate all waste containing this compound into a dedicated "Non-Halogenated Organic Waste" stream[6].

  • Causality: Mixing this compound with halogenated solvents (like dichloromethane or chloroform) drastically increases the cost of disposal and forces the waste into an incineration pathway that risks generating highly toxic polychlorinated dioxins. Segregation is the most critical step in responsible waste management[4].

Step 2: Aqueous Waste Neutralization

If the compound is dissolved in an aqueous buffer or water during extraction processes, the resulting filtrate will be acidic.

  • Action:

    • Transfer the aqueous waste to a dedicated, wide-mouth neutralization vessel inside a functioning fume hood.

    • While stirring continuously, slowly add a weak base solution (e.g., 1M Sodium Bicarbonate, NaHCO3​ ).

    • Monitor the solution using pH test strips or a calibrated probe until the pH stabilizes between 6.0 and 8.0 .

  • Causality: Neutralizing the acetic acid moiety serves a dual purpose. First, it prevents the slow corrosion of high-density polyethylene (HDPE) storage drums. Second, it acts as a self-validating safety mechanism: by neutralizing the acid in a controlled manner, you eliminate the risk of a violent, gas-evolving exothermic reaction occurring inside a sealed waste drum if it inadvertently mixes with basic laboratory waste[3].

Step 3: Packaging and Labeling
  • Action: Transfer the neutralized aqueous waste, organic solvent waste, and any contaminated solid consumables (e.g., filter papers, pipette tips) into separate, clearly labeled HDPE drums[4].

  • Causality: HDPE is chosen over glass to eliminate shatter risks during transit, and over metal to prevent oxidative corrosion. The label must explicitly state: "Non-Halogenated Organic Waste - Contains Sulfur and Nitrogen" to inform the downstream processing facility of the required scrubber configurations[6].

Step 4: Final Destruction via Incineration
  • Action: Hand the sealed drums over to a certified [5]. Ensure the manifest specifies destruction via incineration.

  • Causality: This compound cannot be discharged into the sanitary sewer[8]. The facility must utilize high-temperature rotary kiln incineration equipped with selective catalytic reduction (SCR) and wet scrubbers. Thermal decomposition of the 1,1-dioxido-1,2,5-thiadiazolidin-2-yl ring releases sulfur dioxide ( SO2​ ) and nitrogen oxides ( NOx​ ). Scrubbers are legally and environmentally required to capture these gases before they reach the atmosphere[5].

Part 3: Operational Workflow Visualization

To ensure these protocols are easily integrated into your laboratory's Standard Operating Procedures (SOPs), the following logic tree dictates the operational flow from waste generation to final destruction.

G Start Waste Generation: 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid Segregation Waste Segregation Protocol Start->Segregation Solid Solid Waste (Powder/Contaminated PPE) Segregation->Solid Liquid Liquid Waste (Solutions/Filtrates) Segregation->Liquid Package2 Package in HDPE drums Label: Non-Halogenated S/N Organic Solid->Package2 Aqueous Aqueous Solutions (Acidic) Liquid->Aqueous Organic Organic Solvents (Non-Halogenated) Liquid->Organic Neutralize Neutralize to pH 6-8 (Prevents Exotherms) Aqueous->Neutralize Package1 Package in HDPE drums Label: Non-Halogenated S/N Organic Organic->Package1 Neutralize->Package1 Incinerate High-Temperature Incineration (Requires SOx/NOx Scrubbers) Package1->Incinerate Package2->Incinerate

Figure 1: Segregation and disposal workflow for thiadiazolidine 1,1-dioxide derivatives.

Part 4: Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent inhalation of acidic dust or skin sensitization.

  • Isolate & Evacuate: Secure the immediate area. Ensure fume hood ventilation is active to capture any aerosolized particulates[6].

  • PPE Escalation: Don a fitted N95 or P100 particulate respirator if the spill is outside a ventilated enclosure, along with heavy-duty nitrile gloves and chemical splash goggles.

  • Containment (Solid Spill): Gently cover the powder with slightly damp, inert absorbent pads to prevent dust generation. Do NOT dry sweep, as this aerosolizes the active pharmaceutical ingredient (API) intermediate.

  • Containment (Liquid Spill): If dissolved in an organic solvent, encircle the spill with a chemical spill boom. Cover with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite)[6].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a wide-mouth HDPE hazardous waste container[4].

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution (e.g., 5% sodium carbonate) to neutralize residual acid, followed by a distilled water rinse. Collect all rinse water as hazardous aqueous waste[3].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Groutas, W. C., et al. Utilization of the 1,2,3,5-Thiatriazolidin-3-one 1,1-Dioxide Scaffold in the Design of Potential Inhibitors of Human Neutrophil Proteinase 3. PubMed Central (PMC). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System and Land Disposal Restrictions. Available at:[Link]

Sources

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Retrosynthesis Analysis

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2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.